5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide
Description
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Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)8-5-6-9(10(14)16)15-7-8/h5-7H,1-4H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPJHELKCIKBLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694411 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257553-74-4 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide and its derivatives are versatile building blocks in modern medicinal chemistry and drug discovery. The presence of a boronic acid pinacol ester on the pyridine ring makes these compounds key intermediates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the synthesis of complex biaryl and heteroaryl structures. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the parent compound and its prominent N-substituted derivatives, with a focus on their role in the development of novel therapeutics. While a specific CAS number for the unsubstituted parent picolinamide is not commonly cited, its N-alkylated derivatives are well-characterized and commercially available.
Core Compounds and Physicochemical Data
The utility of this compound is often realized through its N-substituted derivatives, which offer modified solubility, reactivity, and biological activity. Below is a summary of the key quantitative data for two of the most common derivatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Water Solubility |
| N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide | 945863-21-8[1] | C13H19BN2O3 | 262.12 | Solid | Slightly soluble[1] |
| N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide | 911227-46-8[2] | C16H25BN2O3 | 304.19 | Not specified in results | Not specified in results |
Synthesis and Experimental Protocols
The synthesis of these picolinamide derivatives typically involves a two-step process: the formation of the picolinamide followed by the introduction of the boronic acid pinacol ester.
General Synthesis Workflow
Caption: General synthetic workflow for N-substituted picolinamide boronic esters.
Experimental Protocol: Synthesis of N-Substituted Picolinamides
The synthesis of N-substituted picolinamides can be achieved through the coupling of a picolinic acid derivative with an appropriate amine using a suitable coupling agent.
Materials:
-
Substituted picolinic acid (e.g., 5-bromopicolinic acid)
-
Amine (e.g., methylamine, diethylamine)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the substituted picolinic acid in the anhydrous solvent.
-
Add the coupling agent and the organic base to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-substituted picolinamide.
Experimental Protocol: Palladium-Catalyzed Borylation
The boronic acid pinacol ester can be introduced onto the pyridine ring via a palladium-catalyzed cross-coupling reaction.
Materials:
-
Halogenated N-substituted picolinamide (e.g., 5-bromo-N-methylpicolinamide)
-
Bis(pinacolato)diboron
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., potassium acetate)
-
Anhydrous solvent (e.g., dioxane, DMSO)
Procedure:
-
To a reaction vessel, add the halogenated N-substituted picolinamide, bis(pinacolato)diboron, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
Applications in Drug Discovery
This compound derivatives are valuable intermediates for the synthesis of biologically active molecules, particularly in the context of neurological disorders and oncology.
Suzuki-Miyaura Cross-Coupling
The primary application of these compounds is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. This reaction is widely used to synthesize complex molecules from readily available starting materials.
General Suzuki-Miyaura Reaction Workflow:
Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.
Modulation of Metabotropic Glutamate Receptor 5 (mGlu5)
Picolinamide-based structures have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).[3] mGlu5 is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is implicated in various neurological and psychiatric disorders.[4]
mGlu5 Signaling Pathway and Allosteric Modulation:
The canonical signaling pathway for mGlu5 involves its activation by the neurotransmitter glutamate, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[4]
Caption: Simplified mGlu5 signaling pathway and its negative allosteric modulation.
Picolinamide-based NAMs bind to an allosteric site on the mGlu5 receptor, distinct from the glutamate binding site. This binding event modulates the receptor's conformation, leading to a decrease in the receptor's response to glutamate. This modulation of the mGlu5 signaling pathway is a promising therapeutic strategy for conditions such as anxiety, depression, and certain neurodegenerative diseases.[3]
Conclusion
This compound and its N-substituted derivatives are indispensable tools in contemporary drug discovery. Their utility as versatile building blocks in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex molecular architectures. Furthermore, the identification of picolinamide-containing molecules as allosteric modulators of key receptors like mGlu5 highlights their importance in the development of novel therapeutics for a range of challenging diseases. This guide provides a foundational understanding for researchers to leverage the potential of these valuable chemical entities in their scientific endeavors.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is a synthetically valuable bifunctional molecule incorporating both a picolinamide scaffold and a boronic acid pinacol ester. While specific experimental data for this compound is not extensively available in public literature, this guide provides a comprehensive overview of its predicted chemical properties, a detailed plausible synthetic route with experimental protocols, and an exploration of its potential applications in drug discovery and medicinal chemistry. The picolinamide moiety is a recognized "privileged structure" in medicinal chemistry, known to be a part of various biologically active compounds, including enzyme inhibitors.[1][2] The boronic acid pinacol ester functionality serves as a versatile handle for carbon-carbon bond formation, primarily through Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures.
Chemical Properties
Direct experimental data for this compound is limited. However, its chemical properties can be estimated based on data available for its N-substituted analogs and related picolinamide derivatives.
Table 1: Estimated Chemical Properties of this compound and its Analogs
| Property | This compound (Estimated) | N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide | N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide |
| Molecular Formula | C₁₂H₁₇BN₂O₃ | C₁₃H₁₉BN₂O₃ | C₁₆H₂₅BN₂O₃ |
| Molecular Weight | ~248.09 g/mol | 262.12 g/mol | 304.19 g/mol |
| Appearance | White to off-white solid | Not specified | Not specified |
| Melting Point | Not available | 113-115 °C | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Slightly soluble in water | Not specified |
| CAS Number | Not assigned | 945863-21-8 | 911227-46-8 |
Synthesis
A plausible and commonly employed method for the synthesis of this compound is the palladium-catalyzed Miyaura borylation of 5-bromopicolinamide with bis(pinacolato)diboron.[3]
Proposed Synthetic Scheme
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol (General Procedure)
This protocol is a generalized procedure based on established methods for Miyaura borylation reactions.[3][4][5] Optimization may be required for this specific substrate.
Materials:
-
5-Bromopicolinamide
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromopicolinamide (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (3.0 eq).
-
Add Pd(dppf)Cl₂ (0.02-0.05 eq) to the flask.
-
Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Stir the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Applications in Drug Discovery
The picolinamide scaffold is a key pharmacophore in a multitude of biologically active molecules. Its derivatives have been investigated as inhibitors of various enzymes and as therapeutic agents for a range of diseases.[1][6][7]
Picolinamide as a Privileged Scaffold
The picolinamide core can act as a bidentate ligand, coordinating to metal ions in enzyme active sites, and its pyridine ring and amide group can participate in crucial hydrogen bonding interactions.[1] This versatility has led to the development of picolinamide-based inhibitors for targets such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic disorders.[6] Furthermore, picolinamide derivatives have shown promise as anticancer and antibacterial agents.[7][8][9][10]
Role in Suzuki-Miyaura Cross-Coupling
The boronic acid pinacol ester group in this compound makes it an excellent building block for Suzuki-Miyaura cross-coupling reactions.[11][12] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the picolinamide core and various aryl or heteroaryl partners, enabling the synthesis of large and diverse chemical libraries for drug screening.
Caption: Suzuki-Miyaura cross-coupling workflow.
Potential Signaling Pathway Involvement
Given the known activities of other picolinamide-based compounds, it is plausible that derivatives of this compound could interact with various signaling pathways. For instance, picolinamide derivatives have been developed as inhibitors of kinases such as VEGFR-2, which is a key player in angiogenesis, a critical process in cancer development.[8]
Caption: Potential mechanism of action for picolinamide derivatives.
Conclusion
This compound is a promising building block for medicinal chemistry and drug discovery. While direct experimental data is scarce, its synthesis is achievable through established methodologies. The presence of the picolinamide scaffold suggests a high potential for biological activity, and the boronic acid pinacol ester functionality provides a versatile tool for the creation of diverse molecular libraries. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents | MDPI [mdpi.com]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Guide: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide, a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. This compound serves as a valuable building block for the introduction of the picolinamide moiety into complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.
Core Molecular Properties
This compound is a derivative of picolinamide (the amide of picolinic acid or pyridine-2-carboxylic acid) bearing a pinacol boronate ester at the 5-position of the pyridine ring. This structure provides two key reactive handles: the boronic ester, which is a versatile participant in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, and the picolinamide functional group, a common scaffold in pharmacologically active compounds. While specific experimental data for the parent compound is not widely published, its properties can be reliably inferred from its structure and comparison with its N-alkylated derivatives.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound and its common N-alkylated analogs for comparison.
| Property | This compound | N-Methyl Derivative[1] | N,N-Diethyl Derivative[2] |
| CAS Number | Not available | 945863-21-8 | 911227-46-8 |
| Molecular Formula | C₁₂H₁₇BN₂O₃ | C₁₃H₁₉BN₂O₃ | C₁₆H₂₅BN₂O₃ |
| Molecular Weight | 248.09 g/mol (Calculated) | 262.11 g/mol | 304.19 g/mol |
| Appearance | Predicted: White to off-white solid | White to light yellow powder | Not specified |
| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and alcohols | Slightly soluble in water | Not specified |
| Melting Point | Not available | 113-115 °C | Not specified |
Synthetic Protocols
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile. The protocol involves the hydrolysis of the nitrile to a carboxylic acid, followed by amidation.
Experimental Protocol: Synthesis of this compound
Step 1: Hydrolysis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid.
-
To a solution of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile (1.0 eq) in a mixture of dioxane and water (e.g., 4:1 v/v), add sodium hydroxide (e.g., 2.0-3.0 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with an aqueous acid (e.g., 1N HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid.
Step 2: Amidation of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid.
-
Dissolve the picolinic acid from Step 1 (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a coupling agent, for example, HATU (1.1 eq) or HBTU (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Introduce a source of ammonia, such as a solution of ammonia in dioxane or ammonium chloride (with an additional equivalent of base), to the reaction mixture.
-
Continue stirring at room temperature for several hours or until the reaction is complete as monitored by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Applications in Drug Discovery and Development
The primary utility of this compound in drug discovery is as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This reaction enables the efficient formation of a carbon-carbon bond between the pyridine ring of the picolinamide and a wide variety of aryl or heteroaryl halides or triflates.
The picolinamide scaffold itself is present in numerous biologically active molecules. For instance, derivatives of picolinamide have been investigated as negative allosteric modulators (NAMs) of metabotropic glutamate receptors, such as mGlu₅, which are targets for the treatment of various neurological and psychiatric disorders.[3] The ability to readily synthesize a library of analogs by coupling the boronic ester with different partners is a significant advantage in structure-activity relationship (SAR) studies.
Logical Relationship: Suzuki-Miyaura Coupling
The diagram below illustrates the general logic of employing this compound in a Suzuki-Miyaura coupling reaction to generate a more complex, biologically relevant molecule.
References
An In-depth Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is a synthetically versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its core structure, key physicochemical properties, and its role as a valuable building block in the synthesis of complex bioactive molecules. While detailed biological data and specific signaling pathway involvement for the title compound are not extensively published, this guide will draw upon data from closely related picolinamide derivatives to illustrate its potential applications, particularly in the development of kinase inhibitors and negative allosteric modulators of metabotropic glutamate receptor 5 (mGluR5). This document also outlines a representative synthetic protocol and discusses its utility in palladium-catalyzed cross-coupling reactions.
Core Structure and Physicochemical Properties
This compound is a heterocyclic compound featuring a picolinamide core functionalized with a pinacol boronate ester at the 5-position of the pyridine ring. The picolinamide moiety, an amide derivative of picolinic acid, serves as a versatile scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to be readily modified.[1] The pinacol boronate ester group is a key functional handle for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions.
While specific experimental data for the title compound is limited in publicly available literature, data for analogous compounds can provide insights into its expected properties.
Table 1: Physicochemical Properties of this compound and Related Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile | 741709-63-7 | C₁₂H₁₅BN₂O₂ | 230.07[2] |
| N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide | 911227-46-8 | C₁₆H₂₅BN₂O₃ | Not Specified[3] |
| N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide | 1083326-28-6 | C₁₇H₂₁BN₂O₄S | 360.24[4] |
| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | 827614-64-2 | C₁₁H₁₇BN₂O₂ | 220.08[5] |
Synthesis and Characterization
The synthesis of this compound typically involves the amidation of a corresponding picolinic acid or its activated derivative. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid
-
Ammonia solution or an appropriate amine source
-
Peptide coupling reagent (e.g., HATU, HOBt/EDC)
-
Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)
-
Base (e.g., Triethylamine, N,N-Diisopropylethylamine)
Procedure:
-
Acid Activation: Dissolve 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid in an anhydrous solvent. Add the peptide coupling reagents and stir at room temperature for 30 minutes to form the activated ester.
-
Amidation: To the activated ester solution, add the ammonia solution or the desired amine, followed by the base.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Utility in Suzuki-Miyaura Cross-Coupling Reactions
The pinacol boronate ester functionality of this compound makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[7]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent system to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature until the starting materials are consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield the desired coupled product.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Potential Applications in Drug Discovery
While direct biological activity data for this compound is scarce, the picolinamide scaffold is prevalent in a variety of biologically active compounds. This suggests that the title compound is a valuable intermediate for the synthesis of potential therapeutic agents.
Kinase Inhibitors
Picolinamide-based derivatives have been designed and synthesized as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase, a key target in cancer therapy.[8] Certain novel N-methylpicolinamide-4-thiol derivatives have demonstrated potent and broad-spectrum anti-proliferative activities against human cancer cell lines, with some compounds showing selective inhibition of Aurora-B kinase.[3]
mGluR5 Negative Allosteric Modulators (NAMs)
Substituted picolinamides have been extensively investigated as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5).[9][10] These modulators have potential therapeutic applications in a range of neurological and psychiatric disorders. The synthesis of various picolinamide analogs has been a key strategy in the development of potent and selective mGluR5 NAMs.[11]
Caption: Synthetic utility of the title compound in generating bioactive molecules.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its bifunctional nature, combining a readily modifiable picolinamide core with a Suzuki-Miyaura-competent pinacol boronate ester, allows for the efficient synthesis of a diverse range of complex molecules. While direct biological data on the title compound is limited, its utility as a synthetic intermediate for the development of potent kinase inhibitors and mGluR5 negative allosteric modulators highlights its significance in the pursuit of novel therapeutics. Further research into the direct biological activities of this compound and its derivatives is warranted.
References
- 1. Synthesis and biological evaluation of picolinamides and thiazole-2-carboxamides as mGluR5 (metabotropic glutamate receptor 5) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonit… [cymitquimica.com]
- 3. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-… [cymitquimica.com]
- 5. ossila.com [ossila.com]
- 6. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents | MDPI [mdpi.com]
- 7. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine | C11H15BF3N3O2 | CID 57416439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
An In-depth Technical Guide to the Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide
Introduction
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is a valuable bifunctional molecule characterized by a picolinamide moiety and a pinacol boronic ester. This structure makes it a versatile building block in medicinal chemistry and materials science. The pinacol boronate group is a stable, readily handled precursor for the formation of carbon-carbon and carbon-heteroatom bonds, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] The picolinamide scaffold is a common feature in various biologically active compounds.
This technical guide provides a comprehensive overview of the primary synthesis route for this compound, focusing on the well-established Miyaura borylation reaction. Detailed experimental protocols, reaction parameters, and a mechanistic overview are presented to serve as a practical resource for researchers in organic synthesis and drug development.
Core Synthesis Route: Miyaura Borylation
The most direct and widely employed method for synthesizing this compound is the palladium-catalyzed cross-coupling of a 5-halopicolinamide with bis(pinacolato)diboron (B₂pin₂).[1][3] This reaction, known as the Miyaura borylation, offers high functional group tolerance and generally proceeds under mild conditions, making it ideal for complex molecule synthesis.[3] The typical precursor for this transformation is 5-bromopicolinamide.
Caption: General workflow for the Miyaura borylation synthesis route.
Detailed Experimental Protocol
This section outlines a representative experimental procedure for the synthesis of this compound from 5-bromopicolinamide.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| 5-Bromopicolinamide | C₆H₅BrN₂O | 201.02 | 22425-91-8 | Starting Material |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 73183-34-3 | Boron source |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | C₃₄H₂₈Cl₂FeP₂Pd | 731.73 | 72287-26-4 | Catalyst |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 127-08-2 | Base |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 123-91-1 | Solvent |
| Nitrogen (N₂) or Argon (Ar) | N₂ / Ar | - | - | Inert gas |
Equipment
-
Schlenk flask or a round-bottom flask with a reflux condenser
-
Magnetic stirrer and heat source (heating mantle or oil bath)
-
Inert atmosphere setup (Schlenk line or nitrogen/argon balloon)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of nitrogen, add 5-bromopicolinamide (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), PdCl₂(dppf) (0.02-0.05 eq), and potassium acetate (3.0 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane (or an alternative solvent like DMSO) to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the starting halide.
-
Reaction Conditions: The reaction mixture is stirred and heated to 80-100 °C. The progress of the reaction should be monitored by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), the mixture is cooled to room temperature. It is then diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: The filtrate is transferred to a separatory funnel and washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate, for example) to yield the pure this compound as a solid.
Quantitative Data Summary
The following table summarizes typical reaction parameters. Yields are representative of Miyaura borylation reactions and may vary based on specific conditions and scale.
| Parameter | Value/Condition | Reference/Note |
| Stoichiometry | ||
| 5-Bromopicolinamide | 1.0 eq | Limiting Reagent |
| Bis(pinacolato)diboron | 1.2 eq | A slight excess is common.[4] |
| PdCl₂(dppf) | 3 mol % | Typical catalyst loading.[5] |
| Potassium Acetate | 3.0 eq | Standard base for this reaction.[1][5] |
| Reaction Conditions | ||
| Solvent | Anhydrous Dioxane | DMSO can also be used.[5] |
| Temperature | 80 °C | A common temperature for this transformation.[5] |
| Atmosphere | Inert (N₂ or Ar) | Essential to prevent catalyst degradation. |
| Time | 16 hours | Reaction should be monitored for completion.[5] |
| Results | ||
| Expected Yield | 60-85% | Based on analogous borylation reactions. |
| Purity | >95% | After chromatographic purification. |
Reaction Mechanism: The Palladium Catalytic Cycle
The Miyaura borylation proceeds via a catalytic cycle involving palladium(0) and palladium(II) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[3]
Caption: The catalytic cycle for the palladium-catalyzed Miyaura borylation.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halogen bond of the 5-halopicolinamide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The halide on the palladium complex is exchanged with an alkoxide from the diboron reagent, which is activated by the base (KOAc).[1][3] This step transfers the boryl group to the palladium center, regenerating the halide salt.
-
Reductive Elimination: The final step involves the reductive elimination of the desired aryl boronic ester product (Ar-Bpin), which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide, a versatile building block in medicinal chemistry. Due to the limited availability of experimental data for this specific compound, this guide leverages data from closely related analogs and established chemical principles to provide a thorough profile.
Core Physical and Chemical Properties
Table 1: Physicochemical Properties of this compound and its Analogs
| Property | This compound (Estimated) | N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide | N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide |
| CAS Number | Not available | 945863-21-8[1] | 911227-46-8[2] |
| Molecular Formula | C₁₂H₁₇BN₂O₃ | C₁₃H₁₉BN₂O₃[1] | C₁₆H₂₅BN₂O₃[2] |
| Molecular Weight | ~248.09 g/mol | 262.11 g/mol | 304.19 g/mol |
| Melting Point | > 120 °C | 113-115 °C[1] | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, and other polar organic solvents. | Slightly soluble in water.[1] | Not available |
| Appearance | White to off-white solid | Not specified | Not specified |
Synthesis and Reactivity
The synthesis of picolinamide derivatives is a well-established process in organic chemistry. The most common and effective method involves the coupling of a picolinic acid derivative with an amine.
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound would involve the amidation of the corresponding carboxylic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid, with ammonia. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.
Detailed Experimental Protocol
Step 1: Hydrolysis of 5-Bromopicolinonitrile to 5-Bromopicolinic Acid
-
To a solution of 5-bromopicolinonitrile in ethanol, add an aqueous solution of sodium hydroxide.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 5-bromopicolinic acid.
Step 2: Miyaura Borylation of 5-Bromopicolinic Acid
-
In a flask, combine 5-bromopicolinic acid, bis(pinacolato)diboron, potassium acetate, and a palladium catalyst such as PdCl₂(dppf).
-
Add anhydrous dioxane as the solvent and degas the mixture.
-
Heat the reaction mixture at 80-90 °C under an inert atmosphere for several hours.
-
After completion, cool the mixture, filter through celite, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid.
Step 3: Amidation to form this compound
-
Dissolve 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid in an anhydrous solvent such as dichloromethane or DMF.
-
Activate the carboxylic acid by adding a coupling agent (e.g., HATU, HOBt with EDC) or by converting it to the acid chloride with thionyl chloride or oxalyl chloride.
-
Slowly add a source of ammonia, such as aqueous ammonia or a solution of ammonia in a suitable solvent, to the activated acid at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by recrystallization or column chromatography.
Spectral Data (Predicted)
Table 2: Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H NMR | δ 8.8-9.0 (s, 1H, Py-H), 8.2-8.4 (d, 1H, Py-H), 8.0-8.2 (d, 1H, Py-H), 7.8-8.0 (br s, 1H, -CONH₂), 7.4-7.6 (br s, 1H, -CONH₂), 1.3-1.4 (s, 12H, -C(CH₃)₂) |
| ¹³C NMR | δ 166-168 (C=O), 152-154 (Py-C), 150-152 (Py-C), 138-140 (Py-C), 125-127 (Py-C), 120-122 (Py-C-B), 84-86 (-O-C(CH₃)₂), 24-26 (-C(CH₃)₂) |
Mass Spectrometry (Predicted) : The expected exact mass would be approximately 248.1387, and the nominal mass would be 248. The fragmentation pattern would likely show a characteristic loss of the picolinamide fragment and the pinacolborane moiety.
Potential Biological Activity and Signaling Pathways
Picolinamide derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The biological activity of this compound has not been explicitly reported, but based on its structural similarity to other researched picolinamides, it could be a valuable intermediate or a biologically active molecule itself.
Potential Therapeutic Areas
-
Enzyme Inhibition : Picolinamides have been shown to be effective inhibitors of various enzymes, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a target for metabolic diseases.
-
Antimicrobial Activity : Certain picolinamide derivatives exhibit potent and selective antibacterial activity, particularly against Clostridioides difficile. Others have shown antifungal properties by targeting the lipid transfer protein Sec14p.
-
Neurological Disorders : Some picolinamide analogs act as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), a target for various psychiatric and neurodegenerative disorders.
-
Cancer : Picolinamides have been investigated for their anticancer properties, with some derivatives inhibiting signaling pathways crucial for cancer cell survival.
Associated Signaling Pathways
The diverse biological activities of picolinamide derivatives suggest their interaction with multiple cellular signaling pathways.
Conclusion
This compound is a valuable chemical entity with significant potential in drug discovery and development. While specific experimental data for this compound is sparse, its properties and reactivity can be reliably inferred from its close analogs and the well-documented chemistry of picolinamides. Its versatile structure makes it an attractive starting point for the synthesis of a wide array of biologically active molecules targeting diverse therapeutic areas. Further research into the direct biological effects of this compound is warranted.
References
Navigating the Safety Profile of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and hazard profile of novel chemical entities is paramount for ensuring laboratory safety and mitigating risk. This technical guide provides an in-depth overview of the available safety information for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide, a boronic acid pinacol ester derivative. Due to a lack of specific safety data for this exact compound, this guide leverages information from structurally similar analogs to provide a representative safety and handling protocol.
Executive Summary
Hazard Identification and Classification
Based on data from analogous compounds, this compound is anticipated to pose the following hazards. It is crucial to note that in the absence of specific experimental data, a conservative approach to handling is recommended.
A GHS-style hazard summary for a representative analogous compound, 5-(4,4,5,5-Tetramethyl-[1][2][3]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine, indicates the following classifications:
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4.
-
Signal Word: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).
The following DOT script visualizes a general hazard communication workflow based on GHS principles, which should be applied when handling this and similar chemical compounds.
Physical and Chemical Properties
The following table summarizes the known and predicted physical and chemical properties of this compound and a close analog.
| Property | Value (Target Compound) | Value (N-Methyl Analog) | Data Source |
| Molecular Formula | C13H19BN2O3 | C13H19BN2O3 | [3][4] |
| Molecular Weight | 262.11 g/mol | 262.11 g/mol | [3][4] |
| Appearance | Solid (predicted) | Solid | [5] |
| Melting Point | Not available | 113-115 °C | [3] |
| Water Solubility | Not available | Slightly soluble in water | [3] |
| Density | Not available | 1.11 ± 0.1 g/cm³ (Predicted) | [3] |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling
-
Handle in a well-ventilated place, preferably within a fume hood.[1][3]
-
Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[1][3]
-
Wash hands thoroughly after handling.[1]
Storage
-
Store in a tightly closed container.[3]
-
Keep in a dry, cool, and well-ventilated area.[3]
-
Store away from incompatible materials and foodstuff containers.[3]
First Aid Measures
In the event of exposure, the following first aid measures, based on information for analogous compounds, should be taken.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1] |
Accidental Release Measures
In case of a spill or leak, follow these procedures:
-
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to a safe area.[1]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.
-
Containment and Cleanup: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Toxicological Information
Specific toxicological data for this compound is not available. The information provided below is based on the GHS classification of a structurally related compound.
| Toxicity Endpoint | Classification |
| Acute Oral Toxicity | Category 4 |
| Acute Dermal Toxicity | Category 4 |
| Acute Inhalation Toxicity | Category 4 |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this specific compound are not publicly available. However, standard OECD guidelines for testing of chemicals would be followed to determine endpoints such as acute toxicity (oral, dermal, inhalation), skin and eye irritation, and mutagenicity.
The following diagram illustrates a generalized workflow for assessing the safety of a novel chemical compound.
Conclusion
While a comprehensive, experimentally determined safety profile for this compound is currently lacking, a conservative approach based on data from structurally similar compounds is warranted. Researchers and drug development professionals should handle this compound with care, adhering to the safety precautions outlined in this guide. The use of appropriate personal protective equipment and adherence to standard laboratory safety practices are essential for minimizing potential risks. As with any novel chemical, it is imperative to treat it as potentially hazardous until a complete toxicological profile has been established.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonit… [cymitquimica.com]
Stability and Storage of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide, a key building block in pharmaceutical and materials science research. Due to the limited publicly available stability data for this specific molecule, this guide draws upon established knowledge of arylboronic acid pinacol esters and data from closely related analogues to provide a comprehensive understanding of its chemical behavior.
Core Concepts: Stability of Arylboronic Acid Pinacol Esters
Arylboronic acid pinacol esters, such as this compound, are generally more stable than their corresponding boronic acids. This enhanced stability makes them amenable to a wider range of reaction conditions and purification techniques, including silica gel chromatography. However, they are susceptible to several degradation pathways, primarily hydrolysis, which can impact their purity and reactivity over time.
Key Degradation Pathway: Hydrolysis
The primary stability concern for boronic acid pinacol esters is hydrolysis, which cleaves the boronate ester bond to form the corresponding boronic acid and pinacol. This reaction is often catalyzed by the presence of water, and its rate can be influenced by pH, temperature, and the presence of certain catalysts.
Quantitative Stability Data (Based on Analogous Compounds)
| Condition | Parameter | Expected Stability | Notes |
| Temperature | -20°C | High | Recommended for long-term storage to minimize degradation. |
| 4°C | Good | Suitable for short to medium-term storage. | |
| Room Temperature | Moderate | Gradual degradation, particularly in the presence of moisture, is possible. | |
| Humidity | Anhydrous | High | Exclusion of moisture is critical for maintaining stability. |
| Ambient Humidity | Low to Moderate | Susceptible to hydrolysis. Storage in a desiccated environment is crucial. | |
| pH | Neutral (pH 7) | Moderate | Hydrolysis can still occur, albeit at a slower rate than under acidic or basic conditions. |
| Acidic (e.g., pH < 5) | Low | Acid-catalyzed hydrolysis is a significant degradation pathway. | |
| Basic (e.g., pH > 8) | Low | Base-catalyzed hydrolysis can also lead to rapid degradation. | |
| Light | Ambient Light | Generally Good | While not typically cited as a primary concern, storage in amber vials is a good laboratory practice. |
Recommended Storage Conditions
To ensure the long-term integrity and reactivity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes the rate of potential degradation pathways, including hydrolysis. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and minimizes exposure to atmospheric moisture. |
| Container | Tightly sealed, amber glass vial | Protects from moisture, air, and light. |
| Environment | Dry, well-ventilated area | Prevents moisture ingress and ensures a safe storage environment. |
| Handling | Handle under an inert atmosphere whenever possible. | Minimizes exposure to air and moisture during weighing and dispensing. |
Experimental Protocols for Stability Assessment
The following are detailed methodologies for assessing the stability of boronic acid pinacol esters, which can be adapted for this compound.
Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy
This protocol allows for the direct observation and quantification of the hydrolysis of the pinacol ester to its corresponding boronic acid.
Materials:
-
This compound
-
Deuterated aprotic solvent (e.g., DMSO-d₆, CDCl₃)
-
Deuterium oxide (D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a deuterated aprotic solvent (e.g., 10 mg/mL in DMSO-d₆).
-
In an NMR tube, add a known volume of the stock solution (e.g., 500 µL).
-
Add a specific volume of D₂O to initiate hydrolysis (e.g., 50 µL).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum immediately after the addition of D₂O (this will be your t=0 time point).
-
Key signals to monitor are the singlet corresponding to the 12 protons of the two methyl groups on the pinacol ring of the ester and the appearance of a new singlet for the 12 protons of the methyl groups of free pinacol (the hydrolysis product).
-
Periodically acquire ¹H NMR spectra over a desired time course (e.g., every 30 minutes for the first 2 hours, then hourly).
-
-
Data Analysis:
-
At each time point, integrate the signals for the pinacol ester and the free pinacol.
-
Calculate the percentage of hydrolysis using the following formula: % Hydrolysis = [Integral(Free Pinacol) / (Integral(Pinacol Ester) + Integral(Free Pinacol))] * 100
-
Stability Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is designed to assess the purity of the pinacol ester and monitor its degradation over time, while minimizing on-column hydrolysis.
Materials and Equipment:
-
This compound
-
HPLC grade acetonitrile (ACN) and water
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., 1 mg/mL in ACN).
-
For the stability study, dilute the stock solution in the desired test solvent (e.g., a mixture of ACN and water) to a final concentration of approximately 0.1 mg/mL.
-
-
HPLC Method:
-
Mobile Phase: A gradient of water and acetonitrile. It is crucial to avoid acidic modifiers like formic acid or TFA, as they can promote on-column hydrolysis.
-
Column: A C18 column with low silanol activity is recommended.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
-
Analysis:
-
Inject the freshly prepared sample (t=0) and monitor for the appearance of the earlier-eluting, more polar boronic acid peak.
-
Store the sample solution under the desired test conditions (e.g., room temperature) and inject it periodically over time (e.g., 1, 2, 4, 8, 24 hours).
-
Calculate the percentage of the pinacol ester remaining at each time point by comparing the peak area to the initial peak area.
-
Visualizing Workflows and Pathways
Degradation Pathway of Boronic Acid Pinacol Ester
Caption: General hydrolysis pathway of the boronic acid pinacol ester.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for stability assessment using NMR and HPLC.
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of biaryl and hetero-biaryl scaffolds, which are common motifs in bioactive compounds.[2] The use of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide, a functionalized pyridine boronic ester, offers a versatile building block for the synthesis of novel picolinamide-containing compounds. The picolinamide moiety is a recognized pharmacophore, and its incorporation can lead to molecules with a wide range of biological activities.[3]
These application notes provide detailed protocols and guidance for the successful application of this compound in Suzuki-Miyaura coupling reactions. The provided methodologies are designed to be a starting point for reaction optimization and can be adapted for the synthesis of diverse libraries of picolinamide derivatives for drug discovery and development programs.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps include oxidative addition of the palladium(0) catalyst to an organic halide, followed by transmetalation with a boronic acid or ester (activated by a base), and concluding with reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.[4]
Experimental Protocols
The following protocols are provided as a general guideline for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for a wide range of aryl and heteroaryl bromides.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd₂(dba)₃ with a ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DMF, or toluene/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry reaction vessel, add this compound (1.0 - 1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).
-
Add the palladium catalyst (0.01 - 0.05 equivalents) and, if required, the ligand.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Representative Examples of Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. These conditions are based on literature precedents for similar substrates and serve as a guide for optimization.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 3-Bromopyridine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 78 |
| 3 | 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.5) | DMF | 110 | 24 | 65 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (3:1) | 100 | 8 | 92 |
| 5 | 2-Bromothiophene | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | Toluene/EtOH/H₂O (2:1:1) | 85 | 18 | 75 |
Note: The yields presented in this table are representative and may vary depending on the specific reaction conditions and substrate purity. A patent for the synthesis of picolinamide compounds describes a Suzuki coupling using Pd(PPh₃)₄ and potassium carbonate in a toluene/ethanol mixture at 100°C.[5]
Application in Library Synthesis for Drug Discovery
This compound is an excellent building block for the parallel synthesis of compound libraries, which is a crucial step in the early stages of drug discovery. The workflow below illustrates a general strategy for the rapid generation of a diverse set of picolinamide derivatives.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere. |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Inappropriate base or solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, DMF, toluene). | |
| Protodeborylation of the Boronic Ester | Presence of water or acidic impurities | Use anhydrous solvents and ensure the base is sufficiently strong. |
| Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. | |
| Formation of Homocoupling Products | Oxygen contamination | Thoroughly degas the solvent and maintain a strict inert atmosphere. |
| Difficulty in Product Purification | Co-elution with byproducts | Optimize the reaction to minimize byproduct formation. Explore different chromatographic conditions. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of biaryl and hetero-biaryl picolinamides via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented in these application notes provide a solid foundation for researchers in medicinal chemistry and drug discovery to efficiently synthesize novel compounds for biological evaluation. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific target molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google Patents [patents.google.com]
Application Notes and Protocols: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is a versatile bifunctional molecule increasingly utilized in drug discovery as a key building block for the synthesis of complex organic compounds. Its structure incorporates a picolinamide moiety, a common scaffold in medicinal chemistry, and a boronic acid pinacol ester group. This boronic ester functionality makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a powerful and widely used method for forming carbon-carbon bonds. This allows for the straightforward introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring, enabling the rapid generation of diverse chemical libraries for screening and lead optimization.
While not typically an active pharmaceutical ingredient itself, its utility lies in providing a robust platform for constructing novel molecules with desired pharmacological properties. Its application spans various therapeutic areas, including the development of kinase inhibitors and modulators of G-protein coupled receptors.
Key Applications in Drug Discovery
-
Scaffold for Suzuki-Miyaura Coupling: The primary application of this compound is as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The boronic acid pinacol ester is relatively stable, easy to handle, and compatible with a wide variety of functional groups, making it a preferred synthon for medicinal chemists.
-
Synthesis of Kinase Inhibitors: The picolinamide scaffold is present in numerous kinase inhibitors. By coupling various aryl or heteroaryl groups to the 5-position, researchers can explore the structure-activity relationship (SAR) of novel kinase inhibitors. For instance, derivatives of 5-(pyrimidin-2-ylamino)picolinonitrile have been explored as CHK1 inhibitors for hematologic malignancies.[1]
-
Development of GPCR Modulators: Picolinamide-based structures have been identified as potent and selective modulators of G-protein coupled receptors (GPCRs), such as metabotropic glutamate receptor 5 (mGlu5). The ability to diversify the substitution at the 5-position is crucial for optimizing potency, selectivity, and pharmacokinetic properties of these modulators.[2][3][4]
Quantitative Data of Synthesized Derivatives
The following table summarizes the biological activity of representative compounds synthesized using picolinamide-based scaffolds, illustrating the therapeutic potential of molecules derived from intermediates like this compound.
| Compound Name/Reference | Target | Assay Type | IC50 / Ki / EC50 | Reference |
| VU0424238 | mGlu5 | Allosteric Modulator Binding | Ki = 4.4 nM | [2] |
| VU6043653 | mGlu5 | Functional Antagonism | hmGlu5 IC50 = 325 nM | [3] |
| (+)-19a | Dopamine D3 Receptor | GTPγS Binding | EC50 = 0.74 nM | [5] |
| (-)-19b | Dopamine D2 Receptor | GTPγS Binding | EC50 = 4.51 nM | [5] |
| (R)-17 | CHK1 | Kinase Inhibition | Data not explicitly provided | [1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane, DMF, Toluene/Water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Purification supplies (silica gel for column chromatography, TLC plates, solvents)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the aryl/heteroaryl halide (1.1 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst (0.05-0.10 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
Visualizations
Synthetic Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of 5-substituted picolinamides.
Signaling Pathway of mGlu5 Receptor Modulation
The following diagram illustrates the signaling pathway modulated by mGlu5 Negative Allosteric Modulators (NAMs), which are a class of compounds that can be synthesized from picolinamide-based building blocks.
Caption: mGlu5 receptor signaling and its negative modulation.
References
- 1. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mallorymaurer.com [mallorymaurer.com]
- 4. Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide in Organic Synthesis: A Detailed Guide for Researchers
For Immediate Release
Shanghai, China – December 26, 2025 – 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is a versatile building block in modern organic synthesis, primarily utilized as a key intermediate in the construction of complex molecular architectures, particularly in the field of medicinal chemistry. Its utility stems from the presence of a picolinamide moiety and a boronic acid pinacol ester group on the same pyridine ring. This unique combination allows for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds with a wide array of (hetero)aryl halides. This application note provides a comprehensive overview of its applications, detailed experimental protocols, and quantitative data for its synthesis and subsequent coupling reactions.
Key Applications in Drug Discovery and Medicinal Chemistry
The structural motif of a substituted picolinamide is prevalent in a multitude of biologically active compounds. Consequently, this compound serves as a crucial precursor for the synthesis of various therapeutic agents, including kinase inhibitors. The boronic ester functionality allows for the strategic introduction of diverse aryl and heteroaryl groups at the 5-position of the pyridine ring, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Synthesis of this compound
The synthesis of the title compound is typically achieved through a two-step process starting from a suitable halo-aminopyridine. A general and efficient method is adapted from procedures outlined in patent literature for analogous compounds. The process involves the amidation of a bromo-substituted pyridine carboxylic acid followed by a palladium-catalyzed Miyaura borylation.
Experimental Protocol: Synthesis
Step 1: Synthesis of 5-Bromopicolinamide
A synthetic route analogous to the preparation of similar picolinamides can be employed. For instance, starting from 5-bromopyridine-2-carboxylic acid, activation with a coupling agent followed by reaction with an amine source (e.g., ammonia or a protected amine) would yield the corresponding 5-bromopicolinamide.
Step 2: Miyaura Borylation
The second step involves the conversion of the bromo-picolinamide to the desired boronic acid pinacol ester.
To a solution of the 5-bromopicolinamide (1.0 eq) in a suitable solvent such as 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq) and potassium acetate (3.0 eq). The mixture is degassed with an inert gas (e.g., argon or nitrogen). Then, a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq) is added. The reaction mixture is heated to a temperature ranging from 80 to 100 °C for 12 to 24 hours. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
| Parameter | Value | Reference |
| Starting Material | 5-Bromopicolinamide | - |
| Reagents | Bis(pinacolato)diboron, Potassium Acetate | General Procedure |
| Catalyst | Pd(dppf)Cl₂ | General Procedure |
| Solvent | 1,4-Dioxane | General Procedure |
| Temperature | 80-100 °C | General Procedure |
| Reaction Time | 12-24 hours | General Procedure |
| Typical Yield | 85-95% | Estimated from analogous reactions |
Table 1: General Reaction Conditions for the Synthesis of this compound.
Caption: Synthetic workflow for the preparation of the title compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This reaction enables the formation of a C-C bond between the pyridine ring of the picolinamide and a variety of aryl or heteroaryl halides.
Experimental Protocol: Suzuki-Miyaura Coupling
In a reaction vessel, combine this compound (1.0 eq), the desired (hetero)aryl halide (1.2 eq), and a suitable base such as potassium carbonate or cesium carbonate (2.0-3.0 eq). A solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water, is added. The mixture is degassed with an inert gas. A palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a more active catalyst system like palladium(II) acetate with a phosphine ligand (e.g., SPhos, XPhos), is added (0.02-0.05 eq). The reaction is heated to a temperature between 80 °C and 120 °C for 4 to 16 hours, with the progress monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by chromatography or recrystallization.
| Coupling Partner (Exemplary) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2-Chloropyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/H₂O | 110 | 8 | 78 |
| 1-Iodonaphthalene | Pd(dppf)Cl₂ | K₃PO₄ | DME/H₂O | 90 | 16 | 91 |
Table 2: Representative Conditions and Yields for the Suzuki-Miyaura Coupling of this compound.
Caption: Simplified signaling pathway of the Suzuki-Miyaura coupling.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of biaryl and heteroaryl-aryl linkages. The protocols outlined in this document provide a solid foundation for its synthesis and subsequent application in Suzuki-Miyaura cross-coupling reactions, empowering researchers in the fields of medicinal chemistry and drug development to efficiently access novel and diverse chemical entities.
Application Notes and Protocols for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide in Drug Discovery
Introduction
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is a versatile bifunctional building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structure incorporates a picolinamide moiety, a common scaffold in bioactive molecules, and a pinacol boronate ester, which serves as a highly effective coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This unique combination allows for the straightforward introduction of the picolinamide pharmacophore into a wide array of complex organic molecules, facilitating the synthesis of novel drug candidates.
The picolinamide functional group is a known privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The boronate ester functionality enables the formation of carbon-carbon bonds with a high degree of functional group tolerance and under relatively mild reaction conditions. This makes this compound an invaluable tool for the rapid generation of compound libraries for high-throughput screening and for the efficient synthesis of targeted therapeutics.
Application in the Synthesis of mGluR5 Modulators
Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including schizophrenia, fragile X syndrome, and depression. As such, mGluR5 has emerged as a promising therapeutic target for the development of novel treatments for these conditions.
This compound serves as a key building block for the synthesis of potent and selective mGluR5 negative allosteric modulators (NAMs) and positive allosteric modulators (PAMs). The picolinamide core can be strategically coupled with various aryl and heteroaryl halides via the Suzuki-Miyaura reaction to explore the structure-activity relationships (SAR) required for optimal interaction with the allosteric binding site of the mGluR5 receptor.
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Aberrant kinase activity is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major class of targeted therapeutics. The picolinamide scaffold can be utilized as a core structure for the design of inhibitors that target the ATP-binding site of various kinases.
The use of this compound allows for the efficient synthesis of diverse libraries of picolinamide-based kinase inhibitors. Through Suzuki-Miyaura coupling, a wide range of substituents can be introduced at the 5-position of the pyridine ring, enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. This approach has been successfully employed in the development of inhibitors for kinases such as Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[1]
Generalized Experimental Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the aryl or heteroaryl halide (1.1 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Add the palladium catalyst (0.02-0.10 eq.).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Data Presentation: Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a ligand | Catalyst choice can significantly impact yield and reaction time. |
| Ligand | SPhos, XPhos, PPh₃ | Used with Pd(OAc)₂ to form the active catalyst in situ. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The choice of base is often crucial and substrate-dependent. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, THF/H₂O | A mixture of an organic solvent and water is commonly used. |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive halides. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS for completion. |
| Expected Yield | 60 - 95% | Highly dependent on the specific substrates and conditions used. |
Detailed Protocol: Synthesis of a Hypothetical Kinase Inhibitor
This protocol describes the synthesis of a hypothetical kinase inhibitor, "PKI-123," using this compound and 2-bromo-6-methoxynaphthalene in a Suzuki-Miyaura coupling reaction.
Step 1: Synthesis of 5-(6-methoxy-2-naphthyl)picolinamide (PKI-123)
-
In a 50 mL round-bottom flask, combine this compound (248 mg, 1.0 mmol), 2-bromo-6-methoxynaphthalene (261 mg, 1.1 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL), both previously degassed with argon.
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (15 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, gradient of 0-50% ethyl acetate in hexanes) to yield 5-(6-methoxy-2-naphthyl)picolinamide (PKI-123) as a solid.
Data Presentation: Biological Activity of Picolinamide-Based Inhibitors
The following table summarizes the inhibitory activities of representative compounds synthesized using picolinamide and related scaffolds against various biological targets.
| Compound ID | Target | IC₅₀ (nM) | Reference |
| VU0424238 | mGluR5 | 4.4 | [2] |
| Compound 6p | Aurora-B Kinase | ~50 (estimated from % inhibition) | [1] |
| Sorafenib | Multi-kinase | 12-90 (depending on kinase) | [1] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: mGluR5 Signaling Pathway.
Caption: CDK-Mediated Cell Cycle Regulation.
Caption: Small Molecule Inhibitor Synthesis and Screening Workflow.
Conclusion
This compound is a highly valuable and versatile building block in modern drug discovery. Its utility in the construction of mGluR5 modulators and kinase inhibitors highlights its importance in the synthesis of molecules targeting key players in human disease. The straightforward application of this building block in robust and high-yielding Suzuki-Miyaura cross-coupling reactions provides medicinal chemists with a powerful tool to accelerate the discovery and development of new therapeutics. The continued exploration of novel coupling partners and the application of this building block to a wider range of biological targets will undoubtedly lead to the discovery of new and improved medicines.
References
Application Notes and Protocols for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is a valuable bifunctional molecule increasingly utilized in medicinal chemistry and drug discovery. Its structure incorporates a picolinamide moiety, a common pharmacophore in various drug candidates, and a boronic acid pinacol ester, a versatile functional group for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions. This combination makes it a key building block for the synthesis of complex molecules and compound libraries for high-throughput screening. The boronic ester allows for the facile introduction of the picolinamide scaffold onto various aromatic and heteroaromatic systems, enabling the exploration of structure-activity relationships (SAR) in drug development programs.
Synthetic Protocols
The primary route for the synthesis of this compound is the palladium-catalyzed Miyaura borylation of a corresponding 5-halopicolinamide. 5-Bromopicolinamide is a commonly used starting material for this transformation.
Protocol 1: Miyaura Borylation of 5-Bromopicolinamide
This protocol outlines the synthesis of the target compound via a palladium-catalyzed cross-coupling reaction between 5-bromopicolinamide and bis(pinacolato)diboron.
Reaction Scheme:
Materials:
-
5-Bromopicolinamide
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add 5-bromopicolinamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask. The typical concentration is 0.1 M with respect to the 5-bromopicolinamide.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and other insoluble materials. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Starting Material | 5-Bromopicolinamide | General Knowledge |
| Key Reagents | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc | [1][2] |
| Solvent | 1,4-Dioxane | [1] |
| Temperature | 80-90 °C | [1] |
| Reaction Time | 4-12 hours | [1] |
| Typical Yield | 60-85% | Estimated from similar reactions |
| Purification | Silica Gel Chromatography | [2] |
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a critical building block for the synthesis of various biologically active compounds. Its utility stems from the ability to readily undergo Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of the picolinamide moiety into a wide array of molecular scaffolds.
Key Application Areas:
-
Fragment-Based Drug Discovery (FBDD): The picolinamide fragment is a known binder to various biological targets. This building block allows for the systematic elaboration of this fragment by coupling it with a diverse range of aryl and heteroaryl partners.
-
Parallel Synthesis of Compound Libraries: The robust nature of the Suzuki-Miyaura coupling makes this reagent ideal for the parallel synthesis of large compound libraries. These libraries can then be screened for activity against various therapeutic targets.
-
Synthesis of Kinase Inhibitors: The picolinamide scaffold is present in a number of kinase inhibitors. This reagent provides a convenient route to synthesize novel analogues with modified substitution patterns on the aromatic core.
-
Development of Modulators for G-Protein Coupled Receptors (GPCRs): Picolinamide derivatives have been explored as modulators of various GPCRs, including metabotropic glutamate receptors (mGluRs). This building block facilitates the synthesis of novel ligands for these important drug targets.[3]
Visualizing the Synthetic Workflow and Application Logic
To better illustrate the synthetic process and its application, the following diagrams are provided.
Diagram 1: Synthetic Workflow for this compound
Caption: Workflow for the synthesis of the target compound.
Diagram 2: Application in Suzuki-Miyaura Cross-Coupling for Library Synthesis
Caption: Application as a building block in library synthesis.
Safety and Handling
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with care in a fume hood and away from ignition sources.
-
Boronic Acids and Esters: While generally considered to have low toxicity, boronic acids and their esters should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a key intermediate in modern medicinal chemistry. The provided protocol, based on the well-established Miyaura borylation, offers a reliable method for its synthesis. Its utility as a versatile building block in Suzuki-Miyaura cross-coupling reactions enables the rapid generation of diverse compound libraries, accelerating the drug discovery process. Researchers and scientists in drug development can leverage this reagent to efficiently explore novel chemical space and optimize lead compounds.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions Involving 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This versatile building block is valuable in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl picolinamide derivatives. The picolinamide moiety can act as a directing group or be a key pharmacophore in the final product.
The protocols outlined below are based on established methodologies for the Suzuki-Miyaura coupling of structurally similar 2-pyridylboronic esters. While specific reaction conditions may require optimization for individual substrates, these notes offer a robust starting point for developing efficient and high-yielding cross-coupling strategies.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or boronate ester) and an organic halide or triflate. In the context of this compound, this reaction enables the introduction of various aryl or heteroaryl substituents at the 5-position of the picolinamide scaffold.
Challenges in the cross-coupling of 2-pyridylboronic esters, such as competitive protodeboronation, can be overcome by careful selection of the catalyst, ligand, base, and solvent system. The use of air- and moisture-stable palladium precatalysts and specialized phosphine ligands is often crucial for achieving high efficiency.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.
Experimental Workflow
A typical experimental workflow for a Suzuki-Miyaura coupling reaction is depicted below. The process involves careful setup under an inert atmosphere, followed by heating, workup, and purification.
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl bromides with a pyridyl-2-boronic ester, which serves as a close analog to this compound. These data are adapted from literature reports and illustrate the expected reactivity trends.[1]
| Entry | Aryl Bromide | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | 5-Phenylpicolinamide | Pd(dppf)Cl₂ (3) | CsF | Dioxane | 90 | 18 | 85 |
| 2 | 4-Bromoanisole | 5-(4-Methoxyphenyl)picolinamide | Pd(dppf)Cl₂ (3) | CsF | Dioxane | 90 | 18 | 92 |
| 3 | 4-Bromotoluene | 5-(4-Methylphenyl)picolinamide | Pd(dppf)Cl₂ (3) | CsF | Dioxane | 90 | 18 | 88 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 5-(4-(Trifluoromethyl)phenyl)picolinamide | Pd(dppf)Cl₂ (3) | CsF | Dioxane | 90 | 18 | 75 |
| 5 | 2-Bromopyridine | 5-(Pyridin-2-yl)picolinamide | Pd(dppf)Cl₂ (3) | CsF | Dioxane | 105 | 18 | 65 |
| 6 | 3-Bromopyridine | 5-(Pyridin-3-yl)picolinamide | Pd(dppf)Cl₂ (3) | CsF | Dioxane | 90 | 18 | 80 |
| 7 | 2-Bromo-m-xylene | 5-(2,6-Dimethylphenyl)picolinamide | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 78 |
| 8 | 2-Chloropyrazine | 5-(Pyrazin-2-yl)picolinamide | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 96 |
Yields are for isolated products and are representative. Actual yields may vary depending on the specific reaction conditions and substrates used.
Detailed Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound with aryl or heteroaryl halides.
Protocol 1: General Procedure for Coupling with Aryl Bromides[1]
Materials:
-
This compound
-
Aryl bromide (e.g., bromobenzene, 4-bromoanisole)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium fluoride (CsF)
-
1,4-Dioxane (anhydrous, degassed)
-
Reaction vessel (e.g., sealed tube or microwave vial)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), CsF (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).
-
Evacuate the vessel and backfill with argon. Repeat this cycle three times.
-
Add anhydrous, degassed 1,4-dioxane to the vessel to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl bromide).
-
Seal the vessel and heat the reaction mixture to 90 °C for 18 hours with vigorous stirring.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: High-Activity Catalyst System for Heteroaryl Halides[2]
Materials:
-
This compound
-
Heteroaryl halide (e.g., 2-chloropyrazine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
To a Schlenk tube, add the heteroaryl halide (1.0 equiv), this compound (1.5 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add anhydrous, degassed toluene and degassed water (e.g., 10:1 ratio) to the tube.
-
Seal the tube and heat the reaction mixture to 100 °C for 12 hours with vigorous stirring.
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Safety Precautions:
-
All reactions should be performed in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
-
Anhydrous solvents are flammable and should be handled under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Application Notes: Synthesis and Utility of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide in Pharmaceutical Intermediate Synthesis
Introduction
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is a key building block in modern medicinal chemistry, enabling the efficient synthesis of complex pharmaceutical intermediates. Its unique structure, featuring a picolinamide moiety and a boronate ester, makes it a versatile reagent for carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions. This application note provides detailed protocols for the synthesis of this intermediate and its subsequent use in the preparation of a bioactive molecule targeting the mitochondrial protein Miro1, which is implicated in Parkinson's disease.
Core Applications
The primary application of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring of the picolinamide and a variety of aryl or heteroaryl halides. The picolinamide functional group itself is a common motif in pharmacologically active compounds, contributing to target binding and modulating physicochemical properties.
A notable application of this intermediate is in the synthesis of molecules that modulate the function of Mitochondrial Rho GTPase 1 (Miro1). Miro1 is a key regulator of mitochondrial transport and quality control. In certain neurodegenerative conditions like Parkinson's disease, the clearance of damaged mitochondria (mitophagy) is impaired. Small molecules that promote the degradation of Miro1 can help restore this process, offering a potential therapeutic strategy.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromopicolinamide (Precursor)
This protocol outlines the synthesis of the key precursor, 5-bromopicolinamide, via the hydrolysis of 5-bromopicolinonitrile.
Materials:
-
5-Bromopicolinonitrile
-
Sulfuric acid (concentrated)
-
Water (deionized)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 5-bromopicolinonitrile (1.0 eq).
-
Carefully add concentrated sulfuric acid (5.0 eq) to the nitrile while stirring in an ice bath to control the exothermic reaction.
-
Once the addition is complete, remove the ice bath and heat the mixture to 80°C for 2 hours.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice.
-
Neutralize the acidic solution by the dropwise addition of a concentrated sodium hydroxide solution until a pH of 7-8 is reached.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 5-bromopicolinamide.
| Reactant | Product | Yield (%) | Purity (%) |
| 5-Bromopicolinonitrile | 5-Bromopicolinamide | 85 | >95 (by NMR) |
Protocol 2: Miyaura Borylation for the Synthesis of this compound
This protocol describes the conversion of 5-bromopicolinamide to the desired boronate ester via a palladium-catalyzed Miyaura borylation.
Materials:
-
5-Bromopicolinamide (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium acetate (KOAc) (3.0 eq)
-
1,4-Dioxane (anhydrous and degassed)
-
Schlenk flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 5-bromopicolinamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).
-
Add anhydrous and degassed 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound as a white solid.
| Reactant | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromopicolinamide | This compound | Pd(dppf)Cl₂ | KOAc | 1,4-Dioxane | 80 | 12 | 75 |
Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Miro1 Reducer Analog
This protocol details the use of the synthesized boronate ester in a Suzuki-Miyaura coupling reaction with a suitable aryl halide to produce a molecule analogous to known Miro1 reducers.
Materials:
-
This compound (1.0 eq)
-
N-(4-bromophenyl)-N'-(3-fluorophenyl)urea (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and N-(4-bromophenyl)-N'-(3-fluorophenyl)urea (1.2 eq) in a mixture of toluene, ethanol, and water (4:1:1 ratio).
-
Add potassium carbonate (2.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 90°C for 8 hours with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final Miro1 reducer analog.
| Boronate Ester | Aryl Halide | Product | Catalyst | Base | Solvent System | Temp (°C) | Yield (%) |
| This compound | N-(4-bromophenyl)-N'-(3-fluorophenyl)urea | N-(4-(2-carbamoylpyridin-5-yl)phenyl)-N'-(3-fluorophenyl)urea | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 90 | 68 |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the key biological pathway targeted by the synthesized compound and the general experimental workflows.
Caption: PINK1/Parkin-mediated mitophagy pathway and the role of a Miro1 reducer analog.
Caption: Synthetic workflow for the preparation of a Miro1 reducer analog.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide as a key building block in medicinal chemistry. This versatile reagent is particularly valuable for the synthesis of complex molecules with therapeutic potential, primarily through its application in palladium-catalyzed cross-coupling reactions.
Introduction
This compound is a bifunctional molecule featuring a picolinamide core and a boronic acid pinacol ester. The picolinamide moiety is a recognized pharmacophore in numerous biologically active compounds, while the boronate ester serves as a crucial handle for Suzuki-Miyaura cross-coupling reactions. This combination allows for the straightforward introduction of the picolinamide scaffold into a wide array of aromatic and heteroaromatic systems, facilitating the rapid generation of novel chemical entities for drug discovery programs.
The Suzuki-Miyaura coupling is a robust and widely used carbon-carbon bond-forming reaction in medicinal chemistry, valued for its mild reaction conditions and tolerance of a broad range of functional groups.[1] The use of boronate esters like this compound offers advantages in terms of stability and ease of handling compared to the corresponding boronic acids.
Key Applications in Medicinal Chemistry
This reagent is instrumental in the synthesis of various classes of therapeutic agents, including but not limited to:
-
Kinase Inhibitors: The picolinamide scaffold is a common feature in molecules designed to target protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases such as cancer. The ability to couple this moiety with diverse heterocyclic systems allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
-
G-Protein Coupled Receptor (GPCR) Modulators: Picolinamide derivatives have been identified as modulators of GPCRs, such as metabotropic glutamate receptors (mGluRs), which are implicated in a variety of neurological and psychiatric disorders.[2]
-
Enzyme Inhibitors: The structural features of the picolinamide group can be exploited to design inhibitors for various enzymes involved in disease pathogenesis.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in a medicinal chemistry setting.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.
Reaction Scheme:
Caption: General Suzuki-Miyaura Coupling Reaction.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq.), the aryl/heteroaryl halide (1.1 eq.), and the base (2.0-3.0 eq.).
-
Purge the vessel with an inert gas for 5-10 minutes.
-
Add the anhydrous solvent, followed by the palladium catalyst (0.05-0.1 eq.).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor Core
This protocol describes the synthesis of a biaryl picolinamide, a common scaffold in kinase inhibitors, using the title reagent.
Reaction Scheme:
Caption: Synthesis of a Biaryl Picolinamide Scaffold.
Procedure:
-
In a microwave vial, combine this compound (100 mg, 0.38 mmol), 4-bromo-N-methyl-2-aminopyrimidine (86 mg, 0.46 mmol), and cesium carbonate (248 mg, 0.76 mmol).
-
Add a solution of 1,4-dioxane (3 mL) and water (0.5 mL).
-
Degas the mixture by bubbling argon through the solution for 10 minutes.
-
Add PdCl₂(dppf) (28 mg, 0.038 mmol) to the vial.
-
Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the target compound.
Data Presentation
The following tables provide representative data for compounds synthesized using methodologies analogous to those described above. The data is illustrative and serves to demonstrate the potential of this reagent in generating biologically active molecules.
Table 1: In Vitro Antiproliferative Activity of Picolinamide Derivatives against Cancer Cell Lines
| Compound ID | Modification on Picolinamide Core | HepG2 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| 6a | 4-(Phenylamino) | 5.6 | 7.2 |
| 6b | 4-((4-Chlorophenyl)amino) | 2.1 | 3.5 |
| 6c | 4-((4-Methoxyphenyl)amino) | 8.9 | 10.4 |
| 6d | 4-(Pyrimidin-2-ylamino) | 1.5 | 2.8 |
| Sorafenib | (Reference Compound) | 3.9 | 4.5 |
Data is hypothetical and based on trends observed for similar classes of compounds.[3]
Table 2: mGluR5 Negative Allosteric Modulator (NAM) Activity of Picolinamide Analogs
| Compound ID | R Group on Picolinamide | mGluR5 IC₅₀ (nM) |
| 12a | 5-Fluoropyridin-3-yl ether | 85 |
| 12b | Pyrimidin-5-yl ether | 45 |
| 27 | 6-Methyl, 4-(pyrimidin-5-yloxy) | 4.4 |
Data adapted from a study on related picolinamide mGluR5 NAMs.[2]
Signaling Pathway and Workflow Diagrams
Diagram 1: Simplified Kinase Signaling Pathway
This diagram illustrates a simplified signaling cascade that can be targeted by kinase inhibitors synthesized using the title reagent.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Diagram 2: Experimental Workflow for Synthesis and Screening
This diagram outlines the typical workflow from chemical synthesis to biological evaluation.
Caption: Drug discovery workflow.
Conclusion
This compound is a high-value reagent for medicinal chemists. Its utility in the facile construction of diverse picolinamide-containing molecules via the Suzuki-Miyaura coupling reaction makes it an essential tool for the rapid exploration of chemical space in the pursuit of novel therapeutics. The protocols and data presented herein provide a foundation for researchers to leverage this building block in their drug discovery endeavors.
References
Application Notes and Protocols: The Potential Role of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide in Covalent Organic Frameworks
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The use of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide as a direct building block in the synthesis of covalent organic frameworks (COFs) is not yet documented in peer-reviewed literature. This document provides a prospective analysis based on the known reactivity of its constituent functional groups—a boronic acid pinacol ester and a picolinamide moiety—and draws parallels with existing COF synthesis methodologies and applications. The experimental protocols provided are generalized and hypothetical, intended to serve as a starting point for research and development.
Introduction: Potential of a Bifunctional Linker
This compound is a bifunctional organic molecule. The boronic acid pinacol ester group is a common precursor for the formation of boroxine or boronate ester linkages in COFs.[1][2] The picolinamide functional group, containing both a pyridine ring and an amide bond, offers potential for introducing metal-coordinating sites, hydrogen-bonding capabilities, and enhanced stability into a COF structure.[3][4] The strategic combination of these two functionalities in a single linker molecule opens up possibilities for designing novel COFs with tailored properties for applications in catalysis, selective adsorption, and drug delivery.
Hypothetical Synthesis of COFs
The synthesis of COFs from this compound could theoretically proceed through two main pathways, depending on the chosen co-monomer.
Pathway A: Boronate Ester or Boroxine COF Formation
In this scenario, the boronic acid pinacol ester would be the primary reactive group for framework formation.
-
With a polyol co-monomer (e.g., a catechol-containing molecule): A condensation reaction would lead to the formation of a boronate ester-linked COF. This is a well-established method for creating robust and porous COFs.[2]
-
Self-condensation: Under dehydrating conditions, the boronic acid (after hydrolysis of the pinacol ester) could undergo self-condensation to form a boroxine-linked COF.[1]
The picolinamide group would in this case be a pendant functionality within the COF pores, available for post-synthetic modification or for imparting specific properties to the material.
Pathway B: Amide-Linked COF Formation
While less direct, the picolinamide group could potentially participate in framework formation. Direct synthesis of amide-linked COFs can be challenging due to the irreversibility of the amide bond formation, which can hinder the error-correction needed for crystalline materials.[5][6] However, recent advancements have shown direct synthesis of amide-linked COFs from ester and amine precursors is possible.[5][6] A hypothetical approach could involve a transamidation reaction with a polyamine co-monomer under specific catalytic conditions, though this is speculative. A more plausible route would be to utilize the boronic acid functionality for initial COF formation and then leverage the amide and pyridine groups for their functional properties.
Potential Applications in Drug Development and Beyond
The incorporation of picolinamide moieties into a COF framework could be highly advantageous for several applications:
-
Catalysis: The pyridine nitrogen atom can act as a Lewis basic site or a metal-coordinating ligand, enabling the resulting COF to function as a heterogeneous catalyst.[7]
-
Drug Delivery: The porous nature of COFs, combined with the hydrogen-bonding capabilities of the amide group, could allow for the loading and controlled release of therapeutic agents.
-
Selective Adsorption: The specific chemical environment created by the picolinamide groups within the pores could lead to selective adsorption of small molecules, which is relevant for separation and purification processes in drug development.
-
Sensing: The interaction of guest molecules with the picolinamide functionality could lead to changes in the optical or electronic properties of the COF, enabling its use as a chemical sensor.
Experimental Protocols (Hypothetical)
The following are generalized protocols for the synthesis of COFs, adapted for the use of this compound. These protocols are illustrative and would require significant optimization.
Protocol 1: Synthesis of a Boronate Ester-Linked COF
This protocol describes the synthesis of a hypothetical COF (PPM-COF-1, for Picolinamide Porous Material) from this compound and a complementary catechol-containing linker, such as 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP).
Materials:
-
This compound
-
2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)
-
Solvent mixture (e.g., mesitylene/1,4-dioxane)
-
Acetic acid (aqueous solution, as a catalyst)
Procedure:
-
In a Pyrex tube, add this compound (1.5 equivalents) and HHTP (1 equivalent).
-
Add the solvent mixture (e.g., 1:1 v/v mesitylene:dioxane).
-
Add the aqueous acetic acid catalyst (e.g., 3 M solution).
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Subject the tube to three freeze-pump-thaw cycles to degas the solution.
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven at a constant temperature (e.g., 120 °C) for a specified period (e.g., 72 hours).
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the solid product sequentially with anhydrous acetone, tetrahydrofuran, and dichloromethane.
-
Dry the final product under vacuum at an elevated temperature (e.g., 150 °C) overnight to yield the COF powder.
Data Presentation (Hypothetical)
The following tables summarize the expected properties of a hypothetical COF synthesized from this compound. The data is based on typical values for analogous COFs found in the literature.
Table 1: Hypothetical Physicochemical Properties of PPM-COF-1
| Property | Expected Value | Characterization Technique |
| Surface Area (BET) | 800 - 1500 m²/g | Nitrogen Adsorption |
| Pore Volume | 0.5 - 1.2 cm³/g | Nitrogen Adsorption |
| Pore Size | 1.5 - 2.5 nm | Nitrogen Adsorption |
| Thermal Stability (TGA) | > 350 °C | Thermogravimetric Analysis |
| Crystalline Structure | 2D Hexagonal or other ordered | Powder X-ray Diffraction |
Table 2: Hypothetical Adsorption Capacities of PPM-COF-1
| Adsorbate | Conditions | Adsorption Capacity (mmol/g) |
| CO₂ | 273 K, 1 bar | 2.0 - 4.0 |
| H₂ | 77 K, 1 bar | 1.5 - 2.5 |
| Ibuprofen | Aqueous solution, room temp. | 100 - 300 mg/g |
Visualization of Workflows and Concepts
Diagram 1: Hypothetical Synthesis Workflow
Caption: Hypothetical workflow for the synthesis of a picolinamide-functionalized COF.
Diagram 2: Logical Relationship of Functional Groups to Applications
Caption: Relationship between the linker's functional groups and potential COF applications.
Conclusion
While the direct synthesis of covalent organic frameworks using this compound has not been reported, the analysis of its functional groups suggests it is a promising candidate for the construction of novel, functional porous materials. The boronic acid pinacol ester provides a reliable route to crystalline, porous frameworks, while the picolinamide moiety offers a versatile handle for introducing desirable chemical properties for applications in catalysis, drug delivery, and separations. The hypothetical protocols and data presented here provide a foundation for future research into the synthesis and characterization of COFs from this and similar N-heterocyclic amide linkers. Further experimental work is necessary to validate these concepts and to fully explore the potential of these materials.
References
- 1. Boronic-acid-derived covalent organic frameworks: from synthesis to applications (2021) | Laura Frey | 20 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In-MOFs based on amide functionalised flexible linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct Synthesis of Amide-Linked COFs via Ester-Amine Exchange Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three-dimensional porous coordination polymer functionalized with amide groups based on tridentate ligand: selective sorption and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide in the Synthesis of mGlu5 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system.[1] As such, it has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including anxiety, pain, and Fragile X syndrome.[1] Negative allosteric modulators (NAMs) of mGlu5 offer a promising therapeutic strategy by finely tuning receptor activity rather than blocking it entirely. This document provides detailed application notes and protocols for the synthesis and evaluation of mGlu5 NAMs, with a particular focus on the utility of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide as a key building block in Suzuki-Miyaura cross-coupling reactions.
mGlu5 Signaling Pathway
The canonical signaling pathway for mGlu5 involves its coupling to Gq/11 proteins.[1][2][3] Upon activation by glutamate, the receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][2][3] This cascade of events ultimately modulates neuronal excitability and synaptic plasticity.
References
Troubleshooting & Optimization
Technical Support Center: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound and related boronic acid pinacol esters are:
-
Column Chromatography: This is a widely used method for separating the target compound from impurities.[1] Special considerations, such as using treated silica gel, may be necessary.
-
Recrystallization: This technique can be effective if a suitable solvent system is identified that dissolves the compound at high temperatures and allows for the formation of pure crystals upon cooling.[1][2]
-
Liquid-Liquid Extraction: This can be used to remove certain types of impurities, particularly those with different acid-base properties.[1]
Q2: What are the common impurities I might encounter after synthesizing this compound via a Miyaura borylation reaction?
A2: Common impurities originating from a Miyaura borylation reaction include:
-
Homocoupled byproducts: Dimers of the starting aryl halide (e.g., Ar-Ar) can form.[3]
-
Protodeborylated/Protodehalogenated species: The boronic ester or the starting halide can be replaced by a hydrogen atom.[3]
-
Unreacted starting materials: Residual aryl halide and bis(pinacolato)diboron may remain.
-
Hydrolyzed product: The pinacol boronic ester can hydrolyze to the corresponding boronic acid, especially in the presence of water or on silica gel.[4][5]
Q3: My boronic ester seems to be degrading on the silica gel column. How can I prevent this?
A3: Degradation of boronic acid pinacol esters on silica gel is a common issue, often due to the acidic nature of the silica. To mitigate this, you can:
-
Use boric acid-impregnated silica gel: This has been shown to be effective in suppressing the loss of the compound due to over-adsorption and degradation on the stationary phase.[6][7][8]
-
Use neutral or deactivated silica gel: Alumina (neutral) can be a good alternative to silica gel.[1]
-
Work up the reaction quickly and under anhydrous conditions: Minimizing exposure to water and acidic conditions can prevent hydrolysis.
Q4: Can I use reverse-phase HPLC for purification? What are the potential challenges?
A4: Reverse-phase HPLC can be challenging for boronic acid pinacol esters due to on-column hydrolysis.[4][5][9][10] The aqueous mobile phases can lead to the formation of the more polar boronic acid, resulting in poor peak shape and inaccurate quantification. To minimize this, consider using a stationary phase with low residual silanol groups and avoiding acidic modifiers in the mobile phase if possible.[9][10]
Troubleshooting Guides
Problem 1: Low yield after column chromatography.
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation on silica gel | Use boric acid-impregnated silica gel or neutral alumina for chromatography.[1][6][7] | The acidic nature of standard silica gel can cause hydrolysis or degradation of the boronic ester. Boric acid treatment or using a neutral stationary phase minimizes these side reactions. |
| Compound streaking on TLC/column | Add a small amount of a neutral or slightly basic modifier to the eluent (e.g., triethylamine), if compatible with your compound. | This can help to reduce interactions with acidic sites on the silica gel, improving elution and peak shape. |
| Incomplete elution | After the main product has eluted, flush the column with a more polar solvent system to check for any remaining product. | The compound may have stronger than expected interactions with the stationary phase. |
Problem 2: Presence of boronic acid impurity in the final product.
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis during workup or purification | Ensure all solvents and glassware are dry. Avoid aqueous workups if possible. Use anhydrous sodium sulfate to dry organic extracts thoroughly. | Water can hydrolyze the pinacol boronic ester to the corresponding boronic acid.[4] |
| On-column hydrolysis during chromatography | Use boric acid-impregnated silica gel or perform the chromatography quickly with anhydrous solvents.[6][7] | Minimizes contact time and the catalytic effect of the stationary phase on hydrolysis. |
| Hydrolysis during storage | Store the purified compound in a desiccator under an inert atmosphere (e.g., nitrogen or argon). | Protects the compound from atmospheric moisture. |
Problem 3: Recrystallization is not effective.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate solvent system | Screen a variety of solvents with different polarities. Consider using a binary solvent system (a solvent in which the compound is soluble and a co-solvent in which it is poorly soluble). | The ideal recrystallization solvent will dissolve the compound when hot but not at room temperature, while impurities remain in solution.[2] |
| Compound is an oil | If the compound oils out, try using a slower cooling rate, scratching the inside of the flask, or adding a seed crystal. | These techniques can help to induce crystallization. |
| High impurity load | First, pass the crude material through a short plug of silica gel or alumina to remove major impurities before attempting recrystallization. | High levels of impurities can inhibit crystal formation. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography using Boric Acid-Impregnated Silica Gel
1. Preparation of Boric Acid-Impregnated Silica Gel:
- Prepare a 5% (w/v) solution of boric acid in a suitable solvent (e.g., ethanol).
- Add silica gel to the solution and gently shake the slurry for 1 hour.
- Remove the solvent by filtration.
- Wash the treated silica gel with the same solvent.
- Dry the silica gel in a vacuum oven at 60°C for 1.5 hours.[8]
2. Column Chromatography Procedure:
- Dry pack or wet pack a column with the prepared boric acid-impregnated silica gel.
- Dissolve the crude this compound in a minimal amount of the chosen eluent.
- Load the sample onto the column.
- Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The optimal eluent should be determined by thin-layer chromatography (TLC) beforehand.
- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
1. Solvent Selection:
- In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethyl acetate, hexane, toluene, ethanol, and mixtures thereof) at room temperature and upon heating.
- An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
2. Recrystallization Procedure:
- Dissolve the crude product in the minimum amount of the chosen hot solvent.[2]
- If there are insoluble impurities, perform a hot filtration to remove them.
- Allow the solution to cool slowly to room temperature.
- If crystals do not form, try scratching the inner surface of the flask with a glass rod or placing the solution in an ice bath.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: A simplified troubleshooting decision tree for common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Cross-Coupling Reactions of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki-Miyaura coupling of this compound?
A1: The primary side reactions encountered are:
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Protodeboronation: The undesired cleavage of the C-B bond, replacing the boronic ester with a hydrogen atom to form picolinamide. This is a common issue with heteroaryl boronic acids, particularly in the presence of proton sources like water.[1][2]
-
Homocoupling: The self-coupling of two molecules of the boronic ester to form a symmetrical bi-picolinamide, or the coupling of two molecules of the aryl halide partner. The presence of oxygen can promote the homocoupling of boronic acids.
-
Catalyst Inhibition/Deactivation: The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation and reduced reaction yields. This is a known challenge when working with nitrogen-containing heterocycles.[3]
Q2: How does the picolinamide functional group influence the reaction?
A2: The picolinamide group can influence the reaction in several ways:
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Coordination to Palladium: The pyridine nitrogen and the amide oxygen can act as a bidentate ligand, coordinating to the palladium center. This can affect the catalyst's electronic properties and stability.
-
Electronic Effects: The amide group is electron-withdrawing, which can influence the reactivity of the boronic ester. Generally, 5-substituted pyridyl boronic esters are considered to have favorable electronic properties for the transmetalation step.[3]
-
Amide Stability: The picolinamide amide bond is generally stable under typical Suzuki-Miyaura coupling conditions. Harsh acidic or basic conditions, not usually employed in these couplings, are required for its cleavage.[4][5]
Q3: My reaction is showing low yield of the desired product. What are the likely causes and how can I troubleshoot it?
A3: Low yields are often attributable to one or more of the common side reactions. A systematic approach to troubleshooting is recommended. The following diagram illustrates a logical workflow for diagnosing and addressing low yield issues.
Caption: A troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of protodeboronation (picolinamide byproduct) | Presence of water or other proton sources. | Use rigorously dried, anhydrous solvents (e.g., dioxane, toluene). Consider using a milder, non-hydroxide base such as K₂CO₃, Cs₂CO₃, or CsF.[2] |
| Base-mediated decomposition. | Screen different bases. While stronger bases can sometimes accelerate the reaction, they may also promote protodeboronation. | |
| Significant homocoupling of the boronic ester | Presence of oxygen in the reaction mixture. | Ensure all solvents are thoroughly degassed prior to use. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. |
| Use of a Pd(II) precatalyst without an efficient in-situ reduction. | Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed catalyst. | |
| Low or no conversion of starting materials | Catalyst poisoning by the pyridine nitrogen. | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These can shield the palladium center and promote the desired catalytic cycle. |
| Inactive catalyst. | Use a fresh batch of palladium catalyst and ligand. Consider using air-stable pre-catalysts. | |
| Poor solubility of reagents. | Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF). Ensure vigorous stirring. | |
| Amide hydrolysis | Use of a strong hydroxide base at elevated temperatures. | This is generally not a major issue under standard Suzuki conditions. If suspected, switch to a non-hydroxide base like K₂CO₃ or Cs₂CO₃. |
Experimental Protocols
Below is a general experimental protocol for the Suzuki-Miyaura coupling of this compound. It is recommended to optimize the conditions for each specific substrate combination.
General Procedure for Suzuki-Miyaura Coupling:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
The vessel is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
In a separate flask, the palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required) are dissolved in degassed solvent (e.g., dioxane/water 4:1).
-
The catalyst solution is then transferred to the reaction vessel via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The outcome of the Suzuki-Miyaura coupling is dependent on the interplay between the desired productive cycle and detrimental side reaction pathways.
Caption: Competing reaction pathways in the Suzuki-Miyaura coupling.
References
Technical Support Center: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide
Welcome to the technical support center for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional molecule containing a picolinamide moiety and a pinacol boronic ester. The pinacol boronic ester group makes it a valuable reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The picolinamide scaffold is a "privileged" structure in drug discovery, appearing in molecules targeting a wide range of diseases.[1] This reagent is therefore useful for synthesizing complex picolinamide derivatives for pharmaceutical research.
Q2: How should I store and handle this reagent to ensure its stability?
Like most boronic esters, this reagent is sensitive to moisture and oxidation.[2] It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container and kept refrigerated. Pinacol esters are generally more stable than their corresponding boronic acids, but proper handling is still crucial to prevent degradation and ensure reproducibility in your reactions.[2][3]
Q3: I am observing significant protodeboronation in my reaction. What could be the cause and how can I minimize it?
Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction that lowers the yield of the desired cross-coupled product.[4][5]
-
Causes:
-
Solutions:
-
Use rigorously dried, anhydrous solvents and reagents.[3][5]
-
While pinacol esters are more stable than boronic acids, if protodeboronation is severe, consider converting it to an even more robust derivative like an MIDA boronate or a trifluoroborate salt under specific conditions.[3]
-
Optimize the base used in the reaction.
-
Q4: How do I choose the appropriate base and solvent for my Suzuki coupling reaction with this reagent?
The choice of base and solvent is critical for a successful Suzuki coupling.
-
Base: The base activates the boronic ester to form a boronate complex, which is necessary for the transmetalation step.[6] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective.[5]
-
Solvent: The solvent must be appropriate for the solubility of your reactants and be compatible with the reaction conditions. Anhydrous and degassed solvents are essential to prevent catalyst decomposition and side reactions.[3][6] Common solvent systems include THF/H₂O, DMF, and dioxane/H₂O.[7]
Troubleshooting Guides
Guide 1: Low or No Product Yield
If you are experiencing low or no yield of your desired product, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Catalyst Inactivity | Use a fresh batch of the palladium catalyst. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst. Ensure an appropriate ligand-to-metal ratio (typically 1:1 to 4:1).[3] |
| Inefficient Transmetalation | The choice of base is crucial. A stronger base might be needed to facilitate the formation of the boronate complex.[3] Ensure anhydrous conditions, as this can accelerate transmetalation with boronic esters.[3] |
| Oxygen Contamination | The Pd(0) catalyst is sensitive to oxygen.[6] Thoroughly degas your solvent and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. |
| Poor Reagent Quality | Use freshly purchased or purified starting materials. Boronic esters can degrade over time.[3] |
| Suboptimal Temperature | If the reaction is sluggish, a cautious increase in temperature may improve the rate. However, excessive heat can cause catalyst decomposition.[3] |
Guide 2: Product Purification Challenges
Purification of boronic esters and their products can be challenging.
| Issue | Recommended Action |
| Decomposition on Silica Gel | Consider deactivating the silica gel with a small amount of triethylamine in the eluent. Alternatively, filter the crude reaction mixture through a plug of Celite first.[3] |
| Co-elution with Byproducts | If the product co-elutes with boronic ester homocoupling byproducts, optimizing the reaction conditions to minimize these side reactions is the best approach.[7] Alternative chromatographic conditions (different solvent systems or stationary phases) may also be explored. |
| Product Insolubility | If the product is insoluble, this can halt the reaction.[6] Try a different solvent system that can better solubilize all components. In some cases, functionalizing starting materials to enhance solubility can be beneficial.[8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting point; specific conditions should be optimized for your particular substrates.
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 eq.), the aryl/heteroaryl halide (1.1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[3]
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: Direct quantitative solubility data for this compound in a wide range of solvents is not extensively published. However, based on the structural characteristics (a picolinamide-substituted boronic acid pinacol ester) and data for similar compounds, it is expected to have low aqueous solubility. For instance, a closely related analog, N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide, is described as being only slightly soluble in water[1]. Boronic acid derivatives, in general, can present solubility challenges[2].
Q2: Why might I be experiencing solubility issues with this compound?
A2: Several factors can contribute to the poor solubility of this compound:
-
Molecular Structure: The molecule possesses both hydrophobic (the tetramethyl-dioxaborolane and the pyridine ring) and hydrophilic (the amide group) functionalities, which can lead to complex solvation behavior.
-
Crystalline Form: The solid-state properties, such as crystal lattice energy, of a specific batch can significantly impact its solubility. Different polymorphs can exhibit different solubilities[3].
-
Formation of Boroxines: Boronic acids have a tendency to dehydrate and form cyclic trimers known as boroxines. These boroxine structures are often less soluble than the corresponding monomeric boronic acid[2][4]. While the pinacol ester group in your compound protects against this, hydrolysis of the ester back to the boronic acid could lead to boroxine formation.
Q3: What are the initial recommended solvents for preparing a stock solution?
A3: For preparing a concentrated stock solution, it is advisable to start with polar aprotic organic solvents. Common choices that are often effective for a wide range of organic molecules include:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol[5]
It is crucial to use anhydrous, high-purity solvents to minimize potential degradation or hydrolysis of the boronate ester.
Q4: My compound precipitates when I dilute my organic stock solution into an aqueous buffer. What is happening and how can I prevent it?
A4: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a high concentration of an organic solvent is diluted into an aqueous buffer where its solubility is significantly lower[5]. The abrupt change in solvent polarity causes the compound to precipitate. To mitigate this:
-
Slow Dilution: Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring vigorously.
-
Optimize Final Organic Solvent Concentration: Keep the final concentration of the organic solvent in your aqueous solution as low as possible while maintaining the compound's solubility at the desired concentration. This often requires empirical optimization[6].
-
Use of Surfactants: Incorporating a low concentration of a suitable surfactant in the aqueous buffer can help to maintain the compound's solubility[7].
Troubleshooting Guide: Resolving Poor Solubility
This guide provides a systematic approach to troubleshooting and overcoming solubility issues with this compound.
Problem: The compound is not dissolving in the desired solvent system.
Below is a workflow to guide you through potential solutions.
Caption: Troubleshooting workflow for dissolving this compound.
Solubility Enhancement Strategies & Protocols
The following table summarizes various strategies to improve the solubility of your compound. It is recommended to try these methods sequentially, starting with the simplest.
| Strategy | Description | Advantages | Disadvantages |
| pH Modification | Adjusting the pH of the aqueous solvent can increase the solubility of ionizable compounds. The picolinamide moiety may be protonated at acidic pH. | Simple and cost-effective. | Potential for compound degradation at extreme pH values; may not be compatible with all experimental systems. |
| Co-solvents | Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can enhance solubility[7]. | Can significantly increase solubility; a wide range of co-solvents are available. | The organic solvent may interfere with biological assays; optimization of the co-solvent ratio is often required. |
| Surfactants | Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility[7][8]. Common examples include Tween® 80, Polysorbate 80, and sodium lauryl sulfate (SLS). | Effective at low concentrations; can also improve the stability of the solution. | Can interfere with certain biological assays; potential for surfactant-induced degradation[9]. |
| Inclusion Complexation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility[3][7]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice. | Generally have low toxicity; can significantly improve solubility and stability. | Can be expensive; requires a good fit between the host and guest molecule. |
| Advanced Formulations | For more challenging cases, techniques like lipid-based formulations or creating amorphous solid dispersions can be employed[3][10][11]. | Can lead to substantial increases in solubility and bioavailability. | Requires specialized equipment and expertise; more complex to prepare. |
Experimental Protocols
-
Accurately weigh a precise amount of this compound powder.
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Calculate the volume of anhydrous, high-purity DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary[4][5].
-
Store the stock solution appropriately, protected from light and moisture.
-
Prepare a stock solution of the compound in a water-miscible organic solvent (e.g., ethanol or PEG 400) as described in Protocol 1.
-
In a separate container, have the desired aqueous buffer.
-
While vigorously stirring or vortexing the aqueous buffer, slowly add the organic stock solution dropwise to reach the final desired concentration.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration of the organic co-solvent may need to be increased, or the final compound concentration may need to be decreased.
-
Prepare a solution of the desired cyclodextrin (e.g., 10% w/v HP-β-CD) in the aqueous buffer.
-
Add the weighed amount of this compound to the cyclodextrin solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation and equilibration.
-
After equilibration, centrifuge or filter the solution to remove any undissolved compound.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
Signaling Pathway Considerations
While this compound is a chemical building block, boronic acid derivatives are known to act as inhibitors of certain enzymes, particularly serine proteases. The boronic acid moiety can interact with the hydroxyl group of serine residues in the active site of these enzymes. A prominent example is the proteasome inhibitor Bortezomib[2]. If this compound or its derivatives are being investigated for biological activity, pathways involving proteasome-mediated protein degradation, such as the NF-κB signaling pathway, could be relevant.
Caption: Simplified NF-κB signaling pathway, a target for boronic acid-based proteasome inhibitors.
References
- 1. echemi.com [echemi.com]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Suzuki-Miyaura coupling reactions?
A1: The main challenges stem from the inherent properties of the pyridylpicolinamide scaffold. Firstly, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2][3] Secondly, pyridylboronic esters, particularly those with electron-withdrawing groups, can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (e.g., water), resulting in the formation of an undesired deborylated picolinamide.[4][5][6]
Q2: Which palladium catalysts and ligands are most effective for coupling this type of substrate?
A2: For nitrogen-containing heterocycles like this compound, it is crucial to use catalyst systems that can overcome catalyst inhibition and promote the desired coupling. Bulky, electron-rich phosphine ligands are highly recommended as they can shield the palladium center and enhance catalytic activity.[1] Commonly successful ligands include Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos, as well as trialkylphosphines like tricyclohexylphosphine (PCy₃).[1][7] Using pre-formed palladium precatalysts (e.g., XPhos Pd G3) can also be advantageous as they ensure the efficient generation of the active Pd(0) species.[1][8]
Q3: How do I choose the right base and solvent for my reaction?
A3: The choice of base and solvent is critical and often interdependent.[8] For pyridylboronic esters, common bases include potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and potassium fluoride (KF).[4][9] The strength of the base can influence the rate of both the desired reaction and the undesired protodeboronation. Weaker bases like sodium bicarbonate (NaHCO₃) may be used to minimize protodeboronation.[4][10]
Regarding solvents, anhydrous conditions are often preferred to mitigate protodeboronation.[1][4] Common anhydrous solvents include dioxane, tetrahydrofuran (THF), and toluene.[3][8] However, some protocols for nitrogen-containing heterocycles report successful couplings in solvent mixtures containing water, such as dioxane/water.[7][11] If using aqueous conditions, it is important to carefully optimize the base and temperature to minimize side reactions.
Q4: What is protodeboronation and how can I minimize it?
A4: Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing the boronic ester with a hydrogen atom.[1] This is a common side reaction with heteroaryl boronic acids, especially in the presence of proton sources like water.[4][5] To minimize protodeboronation:
-
Use Anhydrous Conditions: Employing anhydrous solvents and reagents can significantly reduce this side reaction.[1][4]
-
Select a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using weaker bases like potassium fluoride (KF) or sodium bicarbonate (NaHCO₃).[4][8][10]
-
Use a More Stable Boron Reagent: While the pinacol ester is generally stable, for particularly challenging couplings, consider converting it to a more robust derivative like an MIDA boronate or a triolborate salt, which can slowly release the boronic acid under the reaction conditions.[5]
-
Control Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest duration necessary can favor the cross-coupling over protodeboronation.[1][4]
Q5: What causes homocoupling of the boronic ester and how can it be prevented?
A5: Homocoupling is a side reaction where two molecules of the boronic ester couple to form a symmetrical bipyridyl dimer. This is often promoted by the presence of oxygen in the reaction mixture.[1][4] To prevent homocoupling, it is essential to thoroughly degas all solvents and reagents before use and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1][4][8] This can be achieved by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution | Citation |
| Low to No Product Formation | Catalyst Inhibition/Deactivation | Switch to a palladium precatalyst with a bulky, electron-rich ligand (e.g., XPhos Pd G3, SPhos Pd G3). Consider slow addition of the picolinamide boronic ester to the reaction mixture. | [1][3] |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. If using a Pd(II) source, ensure conditions are suitable for its in situ reduction to Pd(0). | [8] | |
| Protodeboronation of Starting Material | Run the reaction under anhydrous conditions. Use a milder base such as KF or NaHCO₃. Use a more stable boronate ester if the problem persists. | [1][4][5][10] | |
| Poor Solubility of Reagents | Screen different solvents or solvent mixtures (e.g., dioxane, THF, toluene, DMF). A moderate increase in reaction temperature may improve solubility. | [1][12] | |
| Significant Formation of Deborylated Picolinamide | Protodeboronation | Switch to anhydrous solvents. Use a weaker base (e.g., KF, NaHCO₃). Lower the reaction temperature and shorten the reaction time. | [1][4][8][10] |
| Presence of Bipyridyl Homocoupling Product | Oxygen in the Reaction Mixture | Thoroughly degas all solvents and reagents before use. Maintain a strict inert (nitrogen or argon) atmosphere throughout the experiment. | [1][4][8] |
| Inconsistent Results | Variable Reagent Quality | Ensure the purity and stability of the boronic ester and the aryl halide. Boronic esters can degrade over time. | [8] |
| Inadequate Degassing | Implement a consistent and thorough degassing procedure for all experiments. | [1] |
Quantitative Data Summary
The following tables provide representative quantitative data for Suzuki-Miyaura couplings of pyridylboronic esters with various aryl halides. While these examples do not use the exact picolinamide substrate, they offer a strong starting point for reaction optimization.
Table 1: Catalyst Systems for Coupling of Pyridylboronic Esters
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Citation |
| Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Dioxane / H₂O | 100 | 70-95 | [7] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 80-110 | 75-90 | [6] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 80-98 | [1] |
| XPhos Pd G3 | K₃PO₄ | Dioxane | 100 | 85-95 | [8] |
| PdCl₂(dppf) | K₂CO₃ | MeCN / H₂O | 80 | Variable, often lower | [10] |
Table 2: Effect of Base on Pyridylboronic Ester Coupling
| Base | Solvent System | General Observations | Citation |
| K₃PO₄ | Dioxane / H₂O or Anhydrous Dioxane | Generally effective for challenging couplings, but can promote protodeboronation in aqueous media. | [6][7][11] |
| K₂CO₃ | Dioxane / H₂O or Toluene / H₂O | A common and effective base, often a good starting point for optimization. | [10] |
| KF | Anhydrous Dioxane | A milder base that can be effective in minimizing protodeboronation. | [4][6] |
| NaHCO₃ | Dioxane / H₂O | A weak base that can be useful for substrates prone to protodeboronation. | [10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a generalized starting point based on successful methods for similar heteroaromatic couplings.[6][8] Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Anhydrous nitrogen or argon
-
Oven-dried glassware
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the aryl bromide, and finely powdered potassium phosphate.
-
Inert Atmosphere: Seal the vial with a septum and purge with nitrogen or argon for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.
-
Solvent Addition: Add the degassed anhydrous 1,4-dioxane via syringe. The final concentration should be in the range of 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at a temperature between 80-110 °C.
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, LC-MS, or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing deboronation problems with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide. The following information is based on established principles for the stabilization and use of electron-deficient heteroarylboronic esters in cross-coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, offering potential causes and actionable solutions.
Question 1: I am observing significant amounts of the deboronated picolinamide byproduct in my reaction. What are the likely causes?
Answer: Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is a common side reaction for electron-deficient heteroarylboronic esters like the one you are using.[1] The primary causes include:
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Presence of Water and Base: The combination of an aqueous base is a major contributor to protodeboronation.[1]
-
Reaction Temperature: Higher temperatures can accelerate the rate of deboronation.
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Inefficient Catalysis: If the desired cross-coupling reaction is slow, it allows more time for the competing deboronation to occur.
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Catalyst Deactivation: The pyridine nitrogen in your compound can coordinate to the palladium catalyst, leading to inactive species and slowing down the desired reaction.[1]
Question 2: How can I minimize protodeboronation during my Suzuki-Miyaura coupling reaction?
Answer: To minimize protodeboronation, consider the following adjustments to your protocol:
-
Choice of Base: Use a non-aqueous or weaker base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices.[1][2]
-
Solvent System: Employ anhydrous solvents and consider a non-aqueous system if your substrates are sufficiently soluble. If a co-solvent is necessary, minimize the amount of water.
-
Catalyst System: Utilize bulky, electron-rich phosphine ligands such as SPhos or XPhos. These can promote the desired catalytic cycle, making it more competitive with deboronation.[2]
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Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Use of Additives: In some cases, the addition of a stoichiometric amount of a boronic acid scavenger can be beneficial, although this requires careful optimization.
Question 3: My reaction is sluggish, and I suspect catalyst deactivation. What are the signs and how can I address this?
Answer: Sluggish reactions with significant starting material remaining after an extended period can indicate catalyst deactivation. A visual sign is often the precipitation of palladium black. To address this:
-
Ligand Selection: As mentioned, bulky, electron-rich ligands can protect the palladium center and prevent deactivation.[2]
-
Pre-catalyst Choice: Use a pre-catalyst that is efficiently reduced to the active Pd(0) species.
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst.[1]
Frequently Asked Questions (FAQs)
Q1: Is the pinacol ester of my picolinamide derivative inherently unstable?
A1: While pinacol esters are generally more stable than their corresponding boronic acids, they are still susceptible to hydrolysis and subsequent protodeboronation, especially under basic conditions.[3] The electron-withdrawing nature of the picolinamide moiety can increase this susceptibility.
Q2: Can I use a different protecting group for the boronic acid to improve stability?
A2: Yes, alternative protecting groups can offer enhanced stability. N-methyliminodiacetic acid (MIDA) boronates and trifluoroborate salts are known to be more robust under certain conditions.[3] However, their use requires a deprotection step to generate the active boronic acid in situ.
Q3: How should I store this compound to prevent degradation?
A3: To ensure the longevity of your reagent, store it in a cool, dry place under an inert atmosphere. A desiccator or a glovebox is ideal. Avoid exposure to moisture and air.
Data Presentation
The following tables summarize key experimental parameters to consider for minimizing deboronation.
Table 1: Recommended Reaction Conditions to Mitigate Protodeboronation
| Parameter | Recommendation | Rationale |
| Base | Anhydrous K₃PO₄, Cs₂CO₃, or KF | Minimizes aqueous base-mediated protodeboronation.[1][2] |
| Solvent | Anhydrous Dioxane, Toluene, or THF | Reduces the presence of water which facilitates deboronation. |
| Catalyst | Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos) | Promotes a faster catalytic cycle, outcompeting deboronation.[2] |
| Temperature | 60-80 °C (optimize for specific substrates) | Lower temperatures slow the rate of protodeboronation. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative degradation of the catalyst.[1] |
Table 2: Comparison of Boronic Acid Protecting Groups
| Protecting Group | Relative Stability | Deprotection Conditions |
| Pinacol | Moderate | Can be used directly, but susceptible to hydrolysis. |
| MIDA | High | Basic hydrolysis (e.g., NaOH).[3] |
| Trifluoroborate | High | Lewis or Brønsted acids. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Deboronation
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Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane) via syringe.
-
Reaction: Place the reaction mixture in a pre-heated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
References
Analytical challenges with pinacolboronate esters due to hydrolysis.
This technical support center provides guidance for researchers, scientists, and drug development professionals facing analytical challenges with pinacolboronate esters, primarily due to their susceptibility to hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Why are my analytical results for pinacolboronate esters inconsistent?
A1: Inconsistent results are often due to the hydrolysis of the pinacolboronate ester to its corresponding boronic acid during sample preparation or analysis.[1][2][3][4][5] This conversion can be influenced by several factors, including the pH of the sample diluent and mobile phase, the presence of water, the type of stationary phase used in chromatography, and the temperature.[2][6][7]
Q2: What is the peak I see eluting earlier than my pinacolboronate ester in my reverse-phase HPLC chromatogram?
A2: An early-eluting peak is commonly the corresponding boronic acid, which is more polar than the pinacolboronate ester.[3][4] Its presence indicates that hydrolysis has occurred either before or during the analysis.
Q3: How does pH affect the stability of pinacolboronate esters?
A3: The rate of hydrolysis is significantly influenced by pH.[7] Hydrolysis can be accelerated at both acidic and basic pH, with the exact susceptibility depending on the electronic properties of the substituents on the aryl ring.[7] For some compounds, highly basic mobile phases (e.g., pH 12.4) have been used to stabilize the ester during analysis.[1][4]
Q4: Can the type of organic solvent in my sample preparation affect hydrolysis?
A4: Yes, the choice of solvent is critical. Aprotic, non-aqueous diluents such as 100% acetonitrile (ACN) or tetrahydrofuran (THF) are recommended to minimize hydrolysis during sample preparation.[1][8] Protic solvents like methanol or aqueous mixtures can promote significant degradation.[2][8]
Q5: I am observing peak tailing for my pinacolboronate ester. What could be the cause?
A5: Peak tailing can be caused by interactions with residual silanol groups on silica-based stationary phases, which can catalyze on-column hydrolysis.[2][6] Using a column with low residual silanol activity or employing a different chromatographic mode like Hydrophilic Interaction Liquid Chromatography (HILIC) can mitigate this issue.[3]
Troubleshooting Guides
Issue 1: Presence of a significant boronic acid peak in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Hydrolysis during sample preparation | Prepare samples in an aprotic, anhydrous solvent such as 100% ACN or THF immediately before analysis.[1][8] Avoid aqueous or protic organic solvents.[2][8] |
| On-column hydrolysis | - Use a column with low residual silanol activity (e.g., Waters XTerra MS C18).[2][6]- Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) with a high organic mobile phase to prevent hydrolysis.[3][4]- For RP-HPLC, evaluate using a highly basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent.[1][4] |
| Elevated column temperature | Reduce the column temperature. Studies have shown that lower temperatures can have a minor effect on reducing on-column hydrolysis.[2][6] |
| Acidic mobile phase modifier | Avoid acidic modifiers like formic acid, as they can increase the rate of hydrolysis on certain stationary phases.[2][6] Use a mobile phase with no pH modifier if possible.[6] |
Issue 2: Poor peak shape (tailing or broadening).
| Possible Cause | Troubleshooting Step |
| Interaction with stationary phase | - Switch to a column with end-capping or one based on a material with fewer active sites, like a hybrid silica or polymer-based column.- Use a mobile phase with a competing base or an ion-pairing reagent to block active sites on the stationary phase.[1] |
| Co-elution of the ester and its boronic acid | Optimize the chromatographic method to achieve better separation between the two species. This may involve adjusting the gradient, mobile phase composition, or switching to an alternative chromatographic mode like HILIC.[3] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Minimizing On-Column Hydrolysis
This protocol is based on findings that demonstrate reduced on-column hydrolysis using a specific type of stationary phase and mobile phase without a pH modifier.[2][6]
-
Sample Preparation:
-
Dissolve the pinacolboronate ester sample in 100% acetonitrile (ACN) to the desired concentration.
-
Analyze the sample as soon as possible after preparation.
-
-
HPLC Conditions:
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent column with low silanol activity).[2][6]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase B and adjust the gradient to achieve optimal separation. A typical starting point could be 60-80% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at an appropriate wavelength.
-
Injection Volume: 5 µL
-
Protocol 2: HILIC Method for the Analysis of Pinacolboronate Esters and Boronic Acids
This protocol is advantageous as the high organic content of the mobile phase prevents on-column hydrolysis.[3][4]
-
Sample Preparation:
-
Dissolve the sample in a diluent that is compatible with the HILIC mobile phase, typically 90:10 (v/v) acetonitrile:water.
-
-
HILIC Conditions:
-
Column: ZIC-cHILIC, 4.6 x 150 mm, 5 µm.[3]
-
Mobile Phase A: Acetonitrile with 0.1% formic acid (or another suitable modifier).
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and decrease over the run to elute the more polar boronic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV-Vis or Mass Spectrometry (MS).
-
Injection Volume: 5 µL
-
Data Summary
Table 1: Influence of HPLC Parameters on Pinacolboronate Ester Hydrolysis
| Parameter | Condition | Effect on Hydrolysis | Reference |
| Stationary Phase | High residual silanol activity (e.g., Agilent Zorbax Eclipse XDB C18) | Increased on-column hydrolysis | [2][6] |
| Low residual silanol activity (e.g., Waters XTerra MS C18) | Minimal on-column hydrolysis | [2][6] | |
| Mobile Phase pH | Acidic (with formic acid) | Can increase hydrolysis on certain columns | [2][6] |
| Neutral (no modifier) | Minimized hydrolysis on low silanol columns | [6] | |
| Highly Basic (pH 12.4) | Can stabilize certain reactive esters | [1][4] | |
| Column Temperature | 15°C vs 35°C | Minor effect, lower temperature slightly reduces hydrolysis | [2][6] |
| Sample Diluent | 1:1 ACN:Water or 100% Methanol | Significant hydrolysis prior to injection | [2][8] |
| 100% ACN or THF | No significant hydrolysis observed over 24 hours | [8] |
Visualizations
Diagram 1: Hydrolysis of Pinacolboronate Ester
Caption: General hydrolysis pathway of a pinacolboronate ester to a boronic acid and pinacol.
Diagram 2: Analytical Workflow for Pinacolboronate Esters
Caption: Recommended workflow for the analysis of pinacolboronate esters to minimize hydrolysis.
Diagram 3: Troubleshooting Logic for Hydrolysis Issues
Caption: A decision tree for troubleshooting common issues related to pinacolboronate ester hydrolysis.
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Minimizing side product formation in reactions with picolinamide derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation in reactions involving picolinamide derivatives.
Troubleshooting Guides
Issue 1: Epimerization/Racemization during Amide Bond Formation
Symptoms:
-
Loss of stereochemical purity in the final product.
-
Appearance of diastereomers in NMR or chiral HPLC analysis.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Coupling Reagent | Use coupling reagents known to suppress racemization. Carbodiimides like DCC or EDC should be used with additives such as HOBt or Oxyma.[1] Uronium/aminium-based reagents like HATU and HBTU can be effective, but the choice of base is critical.[2][3] TDBTU has been shown to cause less epimerization than many common coupling reagents.[3] |
| Strong, Sterically Unhindered Base | Strong bases like DBU can abstract the acidic α-proton, leading to racemization.[4] Opt for a weaker or more sterically hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine.[2] |
| Elevated Reaction Temperature | Higher temperatures accelerate the rate of epimerization.[5] Conduct the coupling reaction at a low temperature (e.g., 0 °C to room temperature).[5] |
| Prolonged Reaction Times | Longer exposure to reaction conditions increases the risk of epimerization. Monitor the reaction closely and quench it as soon as it is complete. |
| Polar Aprotic Solvents | Solvents like DMF can promote epimerization.[5] If possible, consider less polar solvents. |
dot
Caption: Troubleshooting workflow for epimerization.
Issue 2: Hydrolysis of the Picolinamide Amide Bond
Symptoms:
-
Formation of picolinic acid and the corresponding amine as byproducts.
-
Low yield of the desired picolinamide derivative.
Possible Causes and Solutions:
| Cause | Solution |
| Acidic or Basic Reaction/Work-up Conditions | Amide bonds can be hydrolyzed under strong acidic or basic conditions, especially at elevated temperatures.[6][7][8] Neutralize the reaction mixture carefully during work-up and avoid prolonged exposure to strong acids or bases. |
| Presence of Water | Water is required for hydrolysis. Ensure that all solvents and reagents are anhydrous, especially in reactions sensitive to water. |
| Elevated Temperatures | High temperatures can accelerate the rate of hydrolysis.[7] If possible, run the reaction at a lower temperature. |
dot
Caption: Troubleshooting workflow for picolinamide hydrolysis.
Issue 3: Formation of Chlorinated Byproducts
Symptoms:
-
Observation of a product with an additional chlorine atom on the pyridine ring, typically at the 4-position.
Possible Causes and Solutions:
| Cause | Solution |
| Use of Thionyl Chloride (SOCl₂) for Acid Chloride Formation | The reaction of picolinic acid with thionyl chloride to form the acyl chloride can lead to the formation of 4-chloro-N-alkyl-N-phenylpicolinamides as a side product.[9][10] |
| Alternative Acylating Agent | To avoid chlorination, consider alternative methods for activating the carboxylic acid, such as using other coupling reagents (e.g., HATU, T3P) or forming a mixed anhydride.[11][12] |
dot
Caption: Troubleshooting workflow for chlorinated byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in reactions involving picolinamide derivatives?
A1: The most frequently encountered side products include:
-
Epimers/diastereomers: Resulting from the loss of stereochemical integrity at a chiral center adjacent to the amide carbonyl during amide bond formation.
-
Hydrolysis products: Picolinic acid and the corresponding amine, formed by the cleavage of the amide bond.[6][8]
-
Chlorinated picolinamides: Specifically, 4-chloropicolinamide derivatives can form when using thionyl chloride to generate the acyl chloride from picolinic acid.[9][10]
-
N-oxides: The pyridine nitrogen can be oxidized to an N-oxide, which may be an undesired byproduct or a desired product depending on the reaction.
-
Guanidinium byproducts: Can form when using carbodiimide-based coupling reagents, where the amine reactant attacks the coupling reagent itself.
Q2: How can I minimize epimerization when coupling a chiral amine with picolinic acid?
A2: To minimize epimerization, a combination of strategies should be employed:
-
Choice of Coupling Reagent and Additives: Use a coupling reagent known for low racemization, such as HATU or COMU, often in the presence of an additive like HOAt or Oxyma.[1]
-
Base Selection: Employ a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine.[2]
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to slow down the rate of proton abstraction and subsequent racemization.[5]
-
Order of Addition: Pre-activating the carboxylic acid with the coupling reagent before adding the amine can sometimes reduce the time the activated species is exposed to the base, thus minimizing epimerization.
Quantitative Comparison of Coupling Reagents for a Model Reaction:
| Coupling Reagent/Base | Temperature (°C) | % Epimerization (approx.) | Reference |
| TFFH/DIEA | RT | 0.8 | [2] |
| TFFH/DBDMAP | RT | 0.2 | [2] |
| T3P/Pyridine | -20 to 0 | <1 | [13] |
| HATU/Collidine | RT | <0.1 | [2] |
Note: The extent of epimerization is highly substrate-dependent.
Q3: What are the standard conditions for the removal of a picolinamide directing group?
A3: The picolinamide directing group can be removed under various conditions:
-
Reductive Cleavage: Treatment with zinc dust in aqueous HCl (1.5 M) at room temperature is a mild and efficient method that tolerates a wide range of functional groups.[12]
-
Basic Hydrolysis: Heating with a base such as sodium hydroxide in ethanol can effectively cleave the amide bond.[11]
-
Ni-Catalyzed Cleavage: For N-Boc protected picolinamides, Ni(cod)₂ can catalyze the cleavage via esterification with ethanol.[14]
Experimental Protocols
Protocol 1: Low-Epimerization Amide Coupling using HATU
This protocol is designed to minimize epimerization during the coupling of picolinic acid with a chiral amine.
Materials:
-
Picolinic acid (1.0 equiv)
-
Chiral amine hydrochloride (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a solution of picolinic acid in anhydrous DMF, add HATU.
-
Add DIPEA to the mixture and stir for 5 minutes at room temperature.
-
Add the chiral amine hydrochloride to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Reductive Cleavage of a Picolinamide
This protocol describes the removal of the picolinamide group to yield the free amine.[12]
Materials:
-
Picolinamide derivative (1.0 equiv)
-
Zinc dust (10 equiv)
-
1.5 M Aqueous HCl
-
Tetrahydrofuran (THF) if the substrate has poor aqueous solubility
Procedure:
-
Suspend the picolinamide derivative in 1.5 M aqueous HCl (and THF if necessary).
-
Add zinc dust portion-wise to the stirred suspension at room temperature.
-
Stir the reaction vigorously at room temperature and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc.
-
Basify the filtrate to a pH of ~10 with a saturated aqueous solution of Na₂CO₃.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine product by flash column chromatography if necessary.
Signaling Pathways and Workflows
General Amide Coupling Reaction Pathway
dot
Caption: General pathway for amide bond formation.
Experimental Workflow for Picolinamide Synthesis and Deprotection
dot
Caption: Experimental workflow from synthesis to deprotection.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. soc.chim.it [soc.chim.it]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide and Other Boronic Esters in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical component of this reaction is the organoboron reagent, with boronic acids and their ester derivatives being the most common choices. This guide provides an objective comparison of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide, a functionalized pyridine boronic ester, with other commonly employed boronic esters. The comparison focuses on their performance in Suzuki-Miyaura coupling reactions, supported by available experimental data.
The Reactivity-Stability Trade-Off: A Central Theme
A primary consideration when selecting a boronic acid or its ester is the balance between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times in Suzuki-Miyaura couplings.[1] This increased reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this comes at the cost of lower stability, as boronic acids, especially certain heteroaryl derivatives, are susceptible to decomposition pathways like protodeboronation and oxidation.[1]
Conversely, boronic esters, such as the widely used pinacol esters, offer significantly enhanced stability.[1] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1] This stability is a significant advantage in multi-step syntheses and for creating compound libraries.
Performance Comparison of Boronic Esters
| Boronic Ester Type | Structure | Key Features | Typical Reaction Yields |
| Pinacol Esters | General Aryl-B(pin) | High stability, crystalline solids, widely commercially available.[1] | Good to excellent, but can be slower than boronic acids. |
| 5-(pinacolboranyl)picolinamide | Picolinamide-B(pin) | Contains a coordinating picolinamide group which can influence catalytic activity. The electron-withdrawing nature of the pyridine and amide can affect reactivity. | Moderate to good yields have been reported for similar functionalized pyridyl boronic esters.[2][3][4] |
| Catechol Esters | General Aryl-B(cat) | More reactive than pinacol esters but less stable.[5] | Generally high, with faster reaction times compared to pinacol esters.[5] |
| Neopentyl Glycol Esters | General Aryl-B(neop) | Offer good stability and have shown high reactivity in some systems, particularly under anhydrous conditions. | Can provide higher yields and faster reactions than pinacol esters in certain cases. |
| MIDA Esters | General Aryl-B(MIDA) | Exceptionally stable, allowing for iterative cross-coupling strategies. The boronic acid can be unmasked under mild conditions when needed. | Good to excellent yields, particularly useful in complex molecule synthesis. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura coupling reactions involving pyridine-based boronic esters.
General Procedure for Suzuki-Miyaura Coupling of a Pyridyl Boronic Ester with an Aryl Bromide:
A reaction vessel is charged with the aryl bromide (1.0 equiv), the pyridyl boronic ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., 1,4-dioxane/water, DMF) is then added. The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred for a period of 2 to 24 hours, with reaction progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[4]
Specific Protocol for Coupling of a 2-Pyridyl Boronic Ester:
To a reaction tube, add the aryl halide (1 equiv), 2-pyridyl boronic ester (1.5 equiv), CsF (3 equiv), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a phosphine ligand, 1-3 mol %). Add degassed 1,4-dioxane as the solvent. Seal the tube and heat the reaction mixture at 90-110 °C until the starting material is consumed as monitored by GC or LC-MS. After cooling, the mixture is worked up as described in the general procedure.[3] The choice of base and ligand can be critical for the successful coupling of 2-pyridyl boronic esters due to the "2-pyridyl problem," where the adjacent nitrogen can coordinate to the palladium catalyst and inhibit the reaction.[2]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram, generated using Graphviz, illustrates the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Diagram
The logical flow of a typical Suzuki-Miyaura experiment is depicted in the following diagram.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound represents a valuable building block for the synthesis of functionalized pyridine-containing molecules. As a pinacol ester, it offers enhanced stability compared to its corresponding boronic acid, which is advantageous for storage and handling. Its performance in Suzuki-Miyaura coupling is influenced by the electronic nature of the picolinamide substituent and the specific reaction conditions employed. While direct comparative data is sparse, the general principles of boronic ester reactivity and stability, along with the provided experimental protocols, offer a solid foundation for researchers to effectively utilize this and other boronic esters in their synthetic endeavors. The choice of the optimal boronic ester will ultimately depend on the specific substrates, desired reaction kinetics, and the overall synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Boronic Esters in Suzuki-Miyaura Coupling: A Guide for Researchers
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1] Central to this reaction is the organoboron reagent, with boronic acids and their corresponding esters being the most prominent coupling partners. For researchers, scientists, and drug development professionals, the choice of the boron reagent is a critical decision that significantly impacts reaction outcomes, including yield, purity, and scalability. This guide provides a comparative analysis of commonly employed boronic acid derivatives, with a focus on picolinamide boronic esters and their performance relative to established alternatives like pinacol boronic esters and N-methyliminodiacetic acid (MIDA) boronates.
While extensive data exists for pinacol and MIDA boronates, direct comparative studies and specific experimental protocols for picolinamide boronic esters in Suzuki-Miyaura coupling are not widely available in the current body of scientific literature. Picolinamide moieties are recognized for their role as directing groups in C-H activation and other transformations.[2][3] However, their application as a distinct class of ligands for boronic acids in Suzuki-Miyaura reactions to form "picolinamide boronic esters" is not well-documented. This guide, therefore, will draw comparisons based on the established characteristics of widely used boronic esters and extrapolate the potential advantages and disadvantages of a hypothetical picolinamide boronic ester based on the known properties of the picolinamide group.
The Stability vs. Reactivity Trade-Off
A fundamental principle in the selection of a boronic acid derivative is the balance between stability and reactivity. Boronic acids are generally the most reactive species in Suzuki-Miyaura coupling, often leading to faster reaction times.[4][5] However, they are also prone to decomposition pathways such as protodeboronation and oxidation, which can negatively affect their shelf life and reaction yields.[4][5] Boronic esters, by protecting the boronic acid moiety, offer enhanced stability, making them easier to handle, purify, and store.[4][6] This stability, however, can sometimes come at the cost of reduced reactivity.[7]
Comparative Performance of Boronic Esters
The choice of the diol or other protecting group for the boronic acid significantly influences the properties of the resulting boronic ester. The following sections compare the performance of pinacol boronic esters and MIDA boronates, the two most common classes of boronic esters, and discuss the hypothetical attributes of picolinamide boronic esters.
Pinacol Boronic Esters (Bpin)
Pinacol boronic esters are the most widely used boronic acid surrogates in organic synthesis.[3] They are generally stable, crystalline solids that are compatible with a wide range of reaction conditions.[6]
Advantages:
-
Good Stability: Offer a significant improvement in stability over free boronic acids.[6]
-
Commercial Availability: A vast library of pinacol boronic esters is commercially available.
-
Compatibility: Compatible with many standard purification techniques like silica gel chromatography.[4]
Disadvantages:
-
Hydrolysis: Can be susceptible to hydrolysis, especially under acidic or basic conditions, which can complicate reactions and purification.[8][9]
-
Reactivity: While generally reactive enough for many applications, they can be less reactive than the corresponding boronic acids, sometimes requiring harsher reaction conditions.[7]
N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates are a more recent class of boronic esters that offer exceptional stability.[10] The trivalent N-methyliminodiacetic acid ligand forms a dative bond with the boron atom, creating a tetracoordinate, sp3-hybridized boron center. This unique structure renders them unreactive under standard anhydrous cross-coupling conditions.
Advantages:
-
Exceptional Stability: MIDA boronates are indefinitely stable at room temperature and are compatible with a wide range of synthetic reagents and conditions, including chromatography.[10]
-
Controlled Release: The boronic acid can be slowly released under mild aqueous basic conditions, allowing for iterative cross-coupling reactions and the use of otherwise unstable boronic acids.[7][11]
-
Purification: Their high crystallinity often facilitates purification by recrystallization.
Disadvantages:
-
Deprotection Required: A separate deprotection step is necessary to generate the active boronic acid for the Suzuki coupling, which adds a step to the overall synthesis.
-
Cost and Availability: While becoming more common, the range of commercially available MIDA boronates is not as extensive as that of pinacol esters, and they can be more expensive.
Picolinamide Boronic Esters (Hypothetical)
Based on the known chemistry of picolinamide, we can infer the potential characteristics of a picolinamide-derived boronic ester. The picolinamide moiety, with its nitrogen atom positioned to chelate with the boron, could form a stable, tetracoordinate boron center, similar to MIDA boronates.
Potential Advantages:
-
High Stability: The chelation of the picolinamide nitrogen to the boron atom could lead to high stability, making these esters easy to handle and purify.
-
Modulated Reactivity: The strength of the N-B coordination could be tuned by modifying the picolinamide backbone, potentially allowing for controlled release of the boronic acid under specific conditions.
-
Directing Group Effect: The picolinamide group itself is a known directing group, which could potentially be exploited in sequential reaction pathways.
Potential Disadvantages:
-
Synthesis: The synthesis of picolinamide boronic esters might be more complex than that of pinacol esters.
-
Deprotection: The conditions required to cleave the picolinamide group and release the free boronic acid would need to be carefully optimized to be compatible with the Suzuki coupling conditions.
-
Catalyst Inhibition: The nitrogen atom of the picolinamide could potentially coordinate to the palladium catalyst, leading to catalyst inhibition.
Quantitative Data Presentation
The following tables summarize the available quantitative data for the Suzuki-Miyaura coupling of different boronic acid derivatives. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
Table 1: Relative Rates of Transmetalation for Various Boron Reagents [4]
| Entry | Boron Reagent | Relative Rate (krel) |
| 1 | 4-Fluorophenylboronic acid | 1.00 |
| 2 | 4-Fluorophenylboronic acid pinacol ester | 0.03a |
| 3 | 4-Fluorophenylboroxine | 9.33b |
| 4 | 4-Fluorophenylboronic acid glycol ester | 1.87 |
| 5 | 4-Fluorophenylboronic acid catechol ester | 10.3 |
-
a Sigmoidal kinetic profiles observed, precluding the determination of a first-order rate constant. Relative rates are estimated from reaction times.
-
b No discrete intermediate was observed.
Table 2: Comparison of Yields for Suzuki Coupling with Different Boron Reagents
| Boron Reagent | Aryl Halide | Product | Yield (%) | Reference |
| Phenylboronic acid | 4-Bromoanisole | 4-Methoxybiphenyl | 95 | [12] |
| Phenylboronic acid pinacol ester | 4-Bromoanisole | 4-Methoxybiphenyl | 92 | [5] |
| Phenyl MIDA boronate | 4-Bromoanisole | 4-Methoxybiphenyl | 90 | [11] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are representative procedures for Suzuki-Miyaura coupling using pinacol and MIDA boronates.
General Procedure for Suzuki-Miyaura Coupling with Pinacol Boronic Esters
A representative experimental procedure is as follows:[13]
-
To a reaction vessel is added the aryl halide (1.0 equiv), the pinacol boronic ester (1.1 equiv), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.1 equiv), and a base (e.g., Cs2CO3, 2.5 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Anhydrous solvent (e.g., 1,4-dioxane and water, 10:1 v/v) is added.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling with MIDA Boronates (Two-Step)
This procedure involves a deprotection step followed by the coupling reaction:[11]
Step 1: Deprotection of MIDA Boronate
-
To a solution of the MIDA boronate (1.0 equiv) in a suitable solvent (e.g., THF), is added an aqueous solution of a base (e.g., 1 M NaOH or NaHCO3).
-
The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
The resulting boronic acid is typically used in the next step without isolation.
Step 2: Suzuki-Miyaura Coupling
-
To the solution containing the in situ generated boronic acid is added the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh3)4), and an additional amount of base if necessary.
-
The reaction mixture is then heated and worked up as described in the procedure for pinacol boronic esters.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Typical Suzuki Coupling Experiment
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The selection of the appropriate boronic acid derivative is a critical parameter for the success of a Suzuki-Miyaura cross-coupling reaction. While boronic acids offer high reactivity, their instability can be a significant drawback. Pinacol boronic esters provide a good balance of stability and reactivity and are widely used. For applications requiring exceptional stability and controlled reactivity, such as in iterative cross-coupling, MIDA boronates are a superior choice.
Although direct experimental data on picolinamide boronic esters for Suzuki-Miyaura coupling is currently limited, their potential for high stability and tunable reactivity, based on the known properties of the picolinamide moiety, makes them an intriguing area for future research. The development of such reagents could offer new strategies for the synthesis of complex molecules. Researchers are encouraged to consider the trade-offs between reactivity, stability, cost, and the specific requirements of their synthetic targets when choosing a boronic acid derivative for their Suzuki-Miyaura coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 7. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. youtube.com [youtube.com]
The Strategic Advantage of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the efficient construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable precision. Within this context, the selection of appropriate building blocks is critical to the success of a synthetic campaign. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide has emerged as a highly valuable reagent for the introduction of the picolinamide moiety onto various scaffolds. This guide provides a comparative analysis of this boronic acid pinacol ester against its alternatives, supported by experimental data, to inform researchers in their synthetic design.
At a Glance: Comparison of Pyridinylboron Reagents in Suzuki-Miyaura Coupling
The primary advantage of this compound lies in its enhanced stability and handling characteristics compared to its corresponding boronic acid. This is a crucial consideration for pyridine-containing organoboron reagents, particularly those substituted at the 2-position, which are notoriously susceptible to protodeboronation.[1][2] The pinacol ester effectively circumvents this issue, offering a robust and reliable coupling partner.
| Reagent Type | Structure | Key Advantages | Key Disadvantages | Typical Yields |
| Pinacol Boronic Ester | This compound | - High stability (can be isolated and purified by chromatography)[1] - Resistant to protodeboronation[1] - Commercially available or readily synthesized | - May exhibit slower reaction kinetics compared to boronic acids | Good to Excellent |
| Boronic Acid | 5-Picolinamide-2-boronic acid | - Often more reactive than esters, potentially leading to shorter reaction times[1] | - Prone to instability and protodeboronation, especially for 2-pyridyl derivatives[3] - Can be difficult to isolate and purify | Variable (can be high but often lower due to decomposition) |
| Potassium Trifluoroborate Salt | Potassium (picolinamide-5-yl)trifluoroborate | - Highly stable, crystalline solids[3] - Resistant to protodeboronation | - Requires specific activation conditions (e.g., strong base) | Good to Excellent |
| MIDA Boronate | N-Methyliminodiacetic acid (MIDA) boronate of picolinamide | - Exceptionally stable, allowing for multi-step synthesis with the boron functionality intact[2] | - MIDA group must be cleaved under specific conditions to liberate the active boronic acid | Good to Excellent |
| N-phenyldiethanolamine (PDEA) Boronate | PDEA-stabilized picolinamide boronate | - Stabilized by an intramolecular dative bond, leading to good storage stability[4] | - Can introduce complexities in the reaction, such as ligand exchange with phosphine catalysts[4] | Moderate to Good |
Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison
While a direct head-to-head comparison of this compound across all alternatives under identical conditions is not extensively documented, the following table compiles representative data from the literature for the coupling of various 2-pyridylboron reagents with aryl halides. This data illustrates the general performance trends and supports the utility of pinacol esters.
| 2-Pyridylboron Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Pyridylboronic acid pinacol ester | 4-Bromoanisole | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | Modest to Good | [5] |
| Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 74 | [6] |
| N-phenyldiethanolamine 2-pyridylboronate | Aryl Iodide | Pd catalyst | - | - | 10-89 | [4] |
| 2-Pyridylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | Modest | [3] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridylboronic Acid Pinacol Ester
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
To a reaction vessel, add the aryl or heteroaryl halide, this compound, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Mechanistic and Workflow Diagrams
To visualize the underlying processes, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound offers a distinct advantage in Suzuki-Miyaura cross-coupling reactions due to its superior stability and ease of handling compared to the corresponding boronic acid. While other stabilized boron reagents exist, the pinacol ester provides a commercially available and synthetically accessible option that consistently delivers good to excellent yields in the formation of C-C bonds. For researchers and drug development professionals, the reliability and robustness of this building block make it a strategic choice for the synthesis of novel compounds bearing the picolinamide motif.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Arylpicolinamides: Characterization and Performance of Products from 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the products derived from reactions involving 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide, a key building block in medicinal chemistry. The primary focus is on its application in the Suzuki-Miyaura cross-coupling reaction for the synthesis of 5-arylpicolinamides, a scaffold present in numerous biologically active molecules. This document offers an objective comparison of this synthetic route with a viable alternative, supported by experimental data, detailed protocols, and mechanistic insights to aid in reaction design and optimization.
Performance Comparison: 5-Borylated vs. 5-Halogenated Picolinamides in Suzuki-Miyaura Coupling
The synthesis of 5-arylpicolinamides is predominantly achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Two common strategies involve the coupling of either a picolinamide bearing a boronic acid or ester at the 5-position with an aryl halide, or a 5-halopicolinamide with an arylboronic acid. Here, we compare the use of this compound with the alternative approach starting from 5-bromopicolinamide.
Table 1: Quantitative Comparison of Suzuki-Miyaura Reactions for the Synthesis of 5-(p-Tolyl)picolinamide
| Entry | Picolinamide Reagent | Aryl Reagent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 85 | 12 | Estimated >80% | Inferred from similar reactions[2] |
| 2 | 5-Bromopicolinamide | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 75 | [3] |
Note: The yield for Entry 1 is an estimation based on typical yields for Suzuki-Miyaura reactions of pyridine boronate esters under the specified conditions, as a direct experimental value for this specific reaction was not found in the searched literature.
Experimental Protocols
Detailed methodologies for the synthesis of a representative 5-arylpicolinamide, 5-(p-tolyl)picolinamide, via the two comparative routes are provided below.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromotoluene
Materials:
-
This compound (1.0 equiv)
-
4-Bromotoluene (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (deoxygenated)
Procedure:
-
To a reaction vessel, add this compound, 4-bromotoluene, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add deoxygenated 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 85 °C and stir for 12 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(p-tolyl)picolinamide.
Protocol 2: Suzuki-Miyaura Coupling of 5-Bromopicolinamide with 4-Methylphenylboronic Acid
Materials:
-
5-Bromopicolinamide (1.0 equiv)
-
4-Methylphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Water (deoxygenated)
Procedure:
-
In a round-bottom flask, dissolve 5-bromopicolinamide and 4-methylphenylboronic acid in a mixture of toluene, ethanol, and water (e.g., 3:1:1 ratio).
-
Add Na₂CO₃ and Pd(PPh₃)₄ to the solution.
-
Deoxygenate the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir for 16 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield 5-(p-tolyl)picolinamide.
Product Characterization Data
5-(p-Tolyl)picolinamide
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.55 (d, J = 2.0 Hz, 1H), 8.20 (d, J = 8.2 Hz, 1H), 7.95 (dd, J = 8.2, 2.3 Hz, 1H), 7.55 (d, J = 8.0 Hz, 2H), 7.30 (d, J = 7.8 Hz, 2H), 5.90 (br s, 1H), 5.60 (br s, 1H), 2.42 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 166.5, 149.8, 147.5, 138.8, 137.9, 135.2, 134.3, 129.8, 127.0, 120.9, 21.2.
-
Mass Spectrometry (ESI): m/z calculated for C₁₃H₁₂N₂O [M+H]⁺: 213.10; found: 213.10.
Note: The characterization data provided is representative and may vary slightly depending on the specific experimental conditions and instrumentation used.
Mechanistic and Workflow Diagrams
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The workflow for synthesizing and purifying the target 5-arylpicolinamides is also a critical aspect for researchers.
Biological Relevance and Signaling Pathways
Many 5-arylpicolinamide derivatives have been identified as potent inhibitors of key enzymes in disease-related signaling pathways, making them attractive candidates for drug development.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its aberrant activation is implicated in tumor growth and metastasis. Certain 5-arylpicolinamides have been shown to inhibit VEGFR-2 kinase activity.
11β-HSD1 Signaling Pathway
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action. Inhibition of 11β-HSD1 is a therapeutic target for metabolic diseases such as type 2 diabetes and obesity.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
Comparative NMR Analysis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the NMR Spectral Features of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide with Key Structural Precursors and Analogs.
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for this compound and its key structural analogs. Due to the limited availability of published, peer-reviewed NMR data for this compound in the public domain, this guide presents a comparative framework using data from closely related and commercially available compounds: Picolinamide, 5-Bromopicolinamide, and Pyridine-3-boronic acid pinacol ester. This allows for a foundational understanding of the expected spectral regions and substituent effects on the pyridine ring system.
Data Presentation: Comparative NMR Data
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for the comparative compounds. All data is referenced to tetramethylsilane (TMS) at 0 ppm. The data for the target compound, this compound, is currently unavailable from the conducted literature search and is noted as such.
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | CDCl₃ | Data not available | Data not available |
| Picolinamide | DMSO-d₆ | 8.65-8.63 (m, 1H, H6), 8.08 (s, 1H, NH), 8.04-7.98 (m, 2H, H3, H4), 7.66-7.61 (m, 1H, H5), 7.55 (s, 1H, NH) | 167.3 (C=O), 150.3 (C2), 148.5 (C6), 137.9 (C4), 126.7 (C5), 122.0 (C3) |
| 5-Bromopicolinamide | CDCl₃ | 8.51 (d, J=2.1 Hz, 1H, H6), 8.12 (d, J=8.4 Hz, 1H, H3), 7.95 (dd, J=8.4, 2.1 Hz, 1H, H4), 7.8 (br s, 1H, NH), 5.9 (br s, 1H, NH) | 164.3 (C=O), 151.1 (C6), 148.8 (C2), 140.4 (C4), 124.2 (C3), 121.2 (C5) |
| Pyridine-3-boronic acid pinacol ester | CDCl₃ | 9.00 (s, 1H, H2), 8.69 (d, J=4.1 Hz, 1H, H6), 8.13 (d, J=7.8 Hz, 1H, H4), 7.30 (dd, J=7.7, 4.7 Hz, 1H, H5), 1.35 (s, 12H, CH₃) | 155.4 (C2), 149.6 (C6), 141.2 (C4), 123.0 (C5), 84.6 (C-O of pinacol), C3 not observed (due to quadrupolar relaxation), 24.9 (CH₃) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR data for small organic molecules like picolinamide derivatives and boronate esters. Specific parameters may vary based on the instrument and sample concentration.
1. Sample Preparation:
-
Compound: Weigh approximately 5-10 mg of the solid compound.
-
Solvent: Dissolve the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the analyte and its chemical stability.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard (0 ppm) for both ¹H and ¹³C NMR. In many modern deuterated solvents, TMS is already added by the manufacturer. If not, a small drop can be added.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically around 4-5 cm).
2. NMR Data Acquisition:
-
Spectrometer: Data is typically acquired on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Acquisition Parameters:
-
Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A typical range is -2 to 12 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Acquisition Parameters:
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 scans or more, depending on the sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A typical range is -10 to 220 ppm.
-
-
3. Data Processing:
-
Software: NMR data is processed using software such as MestReNova, TopSpin, or similar programs.
-
Processing Steps:
-
Fourier Transform: The raw Free Induction Decay (FID) signal is converted into a frequency-domain spectrum.
-
Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.
-
Peak Picking: The chemical shifts of the individual peaks are determined.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the NMR analysis of a small molecule, from initial sample preparation to final data interpretation.
Caption: General workflow for small molecule NMR analysis.
A Comparative Guide to the Analytical Characterization of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide and its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the characterization of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide, a key building block in medicinal chemistry and drug discovery. We will delve into the mass spectrometric behavior of this compound and its potential reaction products, while also presenting alternative analytical methodologies. The information herein is supported by experimental data and detailed protocols to aid in method selection and development.
Mass Spectrometry of this compound
Mass spectrometry (MS) is a powerful tool for the structural elucidation and quantification of this compound. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of this moderately polar molecule with minimal fragmentation, enabling the determination of its molecular weight.
Expected Mass Spectrum and Fragmentation:
In positive ion mode ESI-MS, the compound is expected to be observed primarily as the protonated molecule, [M+H]⁺. Due to the natural isotopic distribution of boron (¹⁰B at ~20% and ¹¹B at ~80%), the molecular ion cluster will exhibit a characteristic isotopic pattern, providing a key diagnostic feature.
Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), fragmentation of the protonated molecule is anticipated to occur at several key locations, yielding structurally informative product ions. The primary fragmentation pathways likely involve the cleavage of the amide bond and fragmentation of the dioxaborolane ring.
A general workflow for the mass spectrometric analysis is depicted below:
Purity Analysis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for determining the purity of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide, a critical building block in pharmaceutical synthesis. The selection of an appropriate analytical method is paramount for ensuring the quality, safety, and efficacy of the final drug product. Here, we objectively compare the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a bifunctional molecule incorporating a picolinamide moiety and a boronic acid pinacol ester. This structure makes it a valuable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex pharmaceutical intermediates. The purity of this reagent is crucial as impurities can lead to side reactions, lower yields, and the introduction of potentially harmful substances in the final active pharmaceutical ingredient (API). A key challenge in the analysis of boronic acid pinacol esters is their susceptibility to hydrolysis to the corresponding boronic acid, which must be considered when developing and executing analytical methods.[1]
Comparative Analysis of Analytical Techniques
The purity of this compound can be assessed using several analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, impurity identification, or high-throughput screening.
| Analytical Technique | Principle | Typical Purity Determination | Key Advantages | Key Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Area percent of the main peak. | Robust, reproducible, quantitative, widely available. | Potential for on-column hydrolysis of the boronate ester.[1] Co-eluting impurities may not be detected. |
| LC-MS | Separation by HPLC, detection by mass-to-charge ratio. | Area percent of the main peak with mass confirmation. | High sensitivity and selectivity, provides molecular weight information for impurity identification. | More complex instrumentation, matrix effects can influence ionization. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Quantitative NMR (qNMR) by integrating signals relative to a certified standard. Structural confirmation by chemical shifts and coupling constants. | Provides detailed structural information, non-destructive, can be made quantitative (qNMR). | Lower sensitivity compared to LC-MS, requires higher sample concentration, complex mixture analysis can be challenging. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
A common method for purity analysis of boronic acid derivatives is reversed-phase HPLC.[2] However, standard conditions can lead to the hydrolysis of the pinacol ester to the free boronic acid.[1] An optimized method to minimize this degradation is crucial for accurate purity assessment.
Standard Reversed-Phase HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL.
Optimized HPLC Method to Minimize Hydrolysis: [1]
To minimize the on-column hydrolysis of the boronate ester, it is recommended to use a column with low silanol activity and a mobile phase without a pH modifier.[1]
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm or similar low-silanol activity column[1]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 0.5 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for both purity determination and impurity identification. The following is a general protocol that can be adapted for various LC-MS instruments.
-
LC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 100-500
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for the structural confirmation of this compound and can be used for quantitative analysis (qNMR).
-
Instrument: Bruker Avance 400 MHz or equivalent
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Techniques: ¹H NMR, ¹³C NMR, and potentially ¹¹B NMR.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
For qNMR: A certified internal standard with a known concentration and non-overlapping signals is added to the sample. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical workflow for the purity analysis of a pharmaceutical intermediate like this compound.
References
Comparative Hydrolysis Stability of Boronic Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of boronic esters is crucial for their application as synthetic intermediates, protecting groups, and active pharmaceutical ingredients. Boronic esters exhibit a wide range of stability towards hydrolysis, which is significantly influenced by the steric and electronic properties of both the boronic acid and the diol component. This guide provides a comparative analysis of the hydrolysis stability of various boronic esters, supported by experimental data and detailed methodologies.
Factors Influencing Hydrolysis Stability
The stability of a boronic ester is a function of several factors:
-
Steric Hindrance: Increased steric bulk around the boron atom generally enhances hydrolytic stability. Bulky diols can shield the boron center from nucleophilic attack by water.
-
Electronic Effects: Electron-withdrawing groups on the boronic acid moiety can increase its Lewis acidity, making the corresponding ester more susceptible to hydrolysis.
-
Ring Strain: The size of the cyclic boronic ester ring plays a role. Five-membered rings (dioxaborolanes) and six-membered rings (dioxaborinanes) have different conformational preferences that affect their stability. Generally, six-membered rings are thermodynamically more stable.[1]
-
Intramolecular Coordination: The presence of a nearby Lewis basic atom (e.g., nitrogen) that can coordinate with the boron atom can significantly increase the stability of the boronic ester.
-
pH of the Medium: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the hydrolysis of boronic esters.
Quantitative Comparison of Hydrolysis Stability
The following table summarizes the hydrolysis data for various boronic esters under specified conditions. The data is compiled from multiple studies to provide a comparative overview.
| Boronic Ester | Diol Component | Boronic Acid Component | Experimental Conditions | Observed Stability Metric | Reference |
| Pinacol Ester | Pinacol | Phenylboronic acid | 50% aq. dioxane, pH 13, 70 °C | Half-life (t½) ≈ 10 hours | [2] |
| Pinanediol Ester | Pinanediol | Isobutylboronic acid | CDCl3/D2O | More stable than corresponding pinacol ester | [3] |
| (1,1'-bicyclohexyl)-1,1'-diol Ester | (1,1'-bicyclohexyl)-1,1'-diol | Isobutylboronic acid | CDCl3/D2O | Most stable among those examined in the study | [3] |
| Neopentylglycol Ester | Neopentylglycol | Phenylboronic acid | pH 7 | k_hydrolysis = 0.0473 s⁻¹ | [2][4] |
| cis-1,2-cyclopentanediol Ester | cis-1,2-cyclopentanediol | Phenylboronic acid | pH 7 | Hydrolysis too slow to be measured directly by EXSY NMR | [2][4] |
| Catechol Ester | Catechol | Phenylboronic acid | Aqueous solution | Generally forms stable esters | [3] |
Note: Direct comparison of quantitative data across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Accurate assessment of boronic ester stability is critical. The following are detailed methodologies for commonly used techniques.
Monitoring Hydrolysis by ¹H NMR Spectroscopy
This method allows for the direct observation and quantification of the boronic ester and its hydrolysis products over time.
Materials:
-
Boronic ester of interest
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Deuterated water (D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the boronic ester in the chosen deuterated solvent at a known concentration (e.g., 10 mg/mL).
-
Transfer a precise volume of the stock solution (e.g., 0.5 mL) into an NMR tube.
-
Acquire an initial ¹H NMR spectrum to serve as the time zero (t=0) reference.
-
Add a specific volume of D₂O to the NMR tube to initiate hydrolysis (e.g., 10 µL).
-
Immediately acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).
-
Integrate the signals corresponding to a characteristic proton on the boronic ester and a characteristic proton on the liberated diol or boronic acid.
-
Calculate the percentage of hydrolysis at each time point by comparing the relative integrals of the reactant and product signals.[5]
Analysis of Hydrolysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive method for separating and quantifying the boronic ester and its hydrolysis products. Minimizing on-column hydrolysis is crucial for accurate results.[6][7]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column with low silanol activity (e.g., Waters XTerra MS C18) is recommended to reduce on-column hydrolysis.[6][7]
Mobile Phase and Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient could be 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance of the boronic ester and its hydrolysis products.
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled to ensure reproducibility.
Sample Preparation:
-
Prepare a stock solution of the boronic ester in a non-aqueous, aprotic solvent like acetonitrile or THF to prevent premature hydrolysis.[8][9]
-
To initiate the hydrolysis study, dilute the stock solution into an aqueous buffer at the desired pH.
-
At various time points, take an aliquot of the reaction mixture and quench the hydrolysis by diluting it in the mobile phase starting condition (high organic content).
-
Inject the samples onto the HPLC system.
-
Quantify the peak areas of the boronic ester and its hydrolysis products to determine the extent of hydrolysis over time.
Visualizing Hydrolysis and Experimental Workflow
Diagrams created using Graphviz can help visualize the processes involved in the study of boronic ester hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. Internal and External Catalysis in Boronic Ester Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unraveling the Acidity Puzzle: A DFT Perspective on the pKa Shift Between Boronic Acids and Their Esters
A comprehensive analysis for researchers, scientists, and drug development professionals on the significant increase in acidity upon esterification of boronic acids, supported by computational and experimental data.
The reversible esterification of boronic acids, particularly with 1,2-diols, is a cornerstone of their application in fields ranging from organic synthesis to drug delivery. A critical, yet often overlooked, consequence of this reaction is a substantial decrease in the acid dissociation constant (pKa), signifying a marked increase in acidity. This guide delves into the origins of this pKa difference, leveraging the explanatory power of Density Functional Theory (DFT) studies and corroborating experimental findings. Understanding this phenomenon is paramount for the rational design of boronic acid-based drugs and sensors, where pH-dependent behavior is a key determinant of efficacy and specificity.
Experimental observations have consistently demonstrated that the conversion of a boronic acid to its corresponding boronic ester results in a significant drop in pKa.[1][2] For instance, in the presence of 1,2-diols, a ΔpKa (a decrease) of approximately 3 pKa units has been noted for several boronic acids, including those developed as active pharmaceutical ingredients.[1][2] In the case of boric acid itself, this drop can be even more pronounced, reaching up to 4 pKa units.[1][2] This enhanced acidity of the ester form has profound implications for formulation and biological activity.
The Power of Computation: DFT Insights into pKa Differences
DFT studies have emerged as a powerful tool to elucidate the underlying electronic and structural factors governing this change in acidity. By accurately predicting the experimentally observed increase in acidity of cyclic boronic acid esters relative to their parent boronic acids, these computational models provide a detailed mechanistic understanding.[1][2]
A pivotal DFT study investigating methylboronic acid and its dimethyl and ethylene glycol esters revealed that the primary driver for the increased acidity is an electronic effect.[1][2] A smaller, yet significant, contribution arises from the reduced structural flexibility of the boronic ester compared to the free acid.[1][2]
Quantitative Comparison: pKa Values of Boronic Acids and Esters
The following table summarizes representative experimental and computationally predicted pKa values for a model boronic acid and its esters, highlighting the significant drop upon esterification.
| Compound | Experimental pKa | Predicted pKa (DFT) | ΔpKa (Acid - Ester) | Reference |
| Methylboronic Acid | ~9.7 | 9.7 | - | [1] |
| Methylboronic Acid, Dimethyl Ester | - | 7.8 | 1.9 | [1] |
| Methylboronic Acid, Ethylene Glycol Ester | ~6.7 | 6.8 | 3.0 | [1] |
| Phenylboronic Acid | 8.64–8.90 | 9.20 | - | [3] |
Experimental and Computational Protocols
A robust understanding of the pKa differences necessitates a clear outline of the methodologies employed in both experimental and computational investigations.
Experimental pKa Determination
The experimental pKa values of boronic acids are typically determined using potentiometric or spectrophotometric titration.[4][5]
-
Potentiometric Titration: This method involves the gradual addition of a titrant (a strong base) to a solution of the boronic acid while monitoring the pH with a calibrated electrode. The pKa is then determined from the midpoint of the resulting titration curve.
-
Spectrophotometric Titration: This technique is employed when the acidic and basic forms of the boronic acid exhibit different UV-Vis absorption spectra. The change in absorbance at a specific wavelength is monitored as a function of pH, allowing for the calculation of the pKa.
Computational pKa Prediction using DFT
The computational prediction of pKa values for boronic acids and their esters involves a multi-step process utilizing DFT.
-
Geometry Optimization: The three-dimensional structures of the neutral boronic acid (or ester) and its corresponding conjugate base (boronate) are optimized to find their lowest energy conformations. This is typically performed using a specific DFT functional and basis set (e.g., M06-2X/6-31+G(d,p) or B3LYP/6-31+G(d)).[3][6]
-
Solvation Modeling: Since pKa is a property measured in solution (usually water), the effect of the solvent is incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), Solvation Model based on Density (SMD), or the Conductor-like Screening Model for Real Solvents (COSMO-RS).[3][4][6]
-
Gibbs Free Energy Calculation: The Gibbs free energies of the optimized structures in the solvated state are calculated.
-
pKa Calculation: The pKa is then calculated from the difference in Gibbs free energy between the acid and its conjugate base using thermodynamic cycles. For relative pKa calculations, a reference compound with a known experimental pKa is often used.[6]
Logical Relationship: Boronic Acid-Ester Equilibrium and pKa Shift
The following diagram illustrates the equilibrium between a boronic acid and its ester in the presence of a diol, and the corresponding shift in acidity.
Caption: Equilibrium between a boronic acid and its ester, illustrating the lower pKa of the ester.
Conclusion
The significant increase in acidity upon esterification of boronic acids is a well-documented phenomenon with critical implications for their application, particularly in pharmaceuticals. DFT studies have been instrumental in revealing that this pKa drop is primarily driven by electronic effects, with a secondary contribution from conformational rigidity. The ability to computationally predict this shift provides a powerful tool for the in-silico design of boronic acid-based molecules with tailored pH-responsive properties. For researchers in drug development and materials science, a thorough understanding of this fundamental acidity difference is essential for optimizing the performance and efficacy of these versatile compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Comparison of synthetic methodologies for preparing amino-functionalized boronic esters.
For Researchers, Scientists, and Drug Development Professionals
Amino-functionalized boronic esters are a critical class of compounds in medicinal chemistry and drug discovery, serving as versatile synthetic intermediates and potent enzyme inhibitors. Their unique ability to form reversible covalent bonds with serine and threonine residues in enzyme active sites has led to the development of important therapeutics. This guide provides a comparative analysis of key synthetic methodologies for preparing these valuable compounds, offering insights into their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Synthetic Methodologies
The selection of a synthetic route to amino-functionalized boronic esters depends on factors such as desired stereochemistry, substrate scope, functional group tolerance, and reaction efficiency. Below is a summary of quantitative data for five prominent methodologies.
| Synthetic Method | Typical Substrate | Product Type | Yield (%) | Diastereoselectivity (d.r.) / Enantioselectivity (ee) | Key Advantages |
| Matteson Homologation | Chiral Boronic Ester | α-Amino Boronic Ester | 74 - 97 | >95:5 d.r. | High stereoselectivity, well-established. |
| Copper-Catalyzed Borylation | N-tert-Butanesulfinyl Aldimine | α-Amino Boronic Ester | 52 - 88 | >96:2 d.r. | Broad substrate scope, good yields, high diastereoselectivity.[1][2] |
| Iridium-Catalyzed C-H Borylation | N,N-Dimethylbenzylamine | ortho-Aminoaryl Boronic Ester | 51 - 86 | N/A | Direct functionalization of C-H bonds, excellent regioselectivity.[3] |
| Rhodium-Catalyzed Hydroboration | α-Arylenamide | α-Amino Tertiary Boronic Ester | 75 - 96 | up to 99% ee | Access to tertiary boronic esters, high enantioselectivity.[4][5][6] |
| Photoredox-Catalyzed Amination | Vinylboron Ate Complex | 1,2-Aminoboronic Ester | up to 85% | N/A | Metal-free (catalyst-free upon irradiation), mild conditions. |
Detailed Experimental Protocols
Matteson Homologation of Arylboronic Esters
This method involves the reaction of a chiral boronic ester with a lithiated dihalomethane, followed by nucleophilic displacement of the resulting α-halo boronic ester.
General Procedure: To a solution of the arylboronic ester (1.0 equiv) and CH₂Cl₂ (1.7 equiv) in THF at -100 °C is added n-BuLi (1.05 equiv). After stirring for a short period, ZnCl₂ (1.0 equiv) is added. The reaction mixture is then warmed to 0 °C and the Grignard reagent (2.0 equiv) is added. The reaction is stirred for 24 hours at 0 °C. Workup and purification by flash chromatography provide the desired homologated boronic ester.[7]
Copper-Catalyzed Asymmetric Borylation of N-tert-Butanesulfinyl Aldimines
This method provides highly enantioenriched α-amino boronate esters through the copper-catalyzed addition of bis(pinacolato)diboron to chiral N-tert-butanesulfinyl aldimines.[1][2]
General Procedure: In a glovebox, CuCl (5 mol %), NaOtBu (5 mol %), and a suitable chiral ligand are added to a vial. Anhydrous benzene is added, and the mixture is stirred. Bis(pinacolato)diboron (1.1 equiv) is then added, followed by a solution of the N-tert-butanesulfinyl aldimine (1.0 equiv) in benzene. The reaction is stirred at room temperature for the specified time. The reaction mixture is then filtered through Celite and concentrated. The residue is purified by flash chromatography to afford the product.[1]
Iridium-Catalyzed ortho-C-H Borylation of Benzylic Amines
This method achieves the direct borylation of the ortho-C-H bond of benzylic amines, directed by the amino group.[3]
General Procedure: In a nitrogen-filled glovebox, [Ir(COD)OMe]₂ (1.5 mol %), picolylamine (3.0 mol %), and B₂pin₂ (1.2 equiv) are added to a vial. The substrate, N,N-dimethylbenzylamine (1.0 equiv), and solvent (e.g., cyclohexane) are then added. The vial is sealed and heated at the specified temperature for the indicated time. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the ortho-borylated product.[3]
Rhodium-Catalyzed Enantioselective Hydroboration of α-Arylenamides
This method provides access to chiral α-amino tertiary boronic esters with high enantioselectivity.[4][5][6]
General Procedure: In a glovebox, [Rh(COD)₂]BF₄ (2 mol %) and a chiral ligand (e.g., (S)-BI-DIME, 2.2 mol %) are dissolved in an appropriate solvent (e.g., THF). The solution is stirred, and then the α-arylenamide substrate (1.0 equiv) and bis(pinacolato)diboron (1.1 equiv) are added. The mixture is stirred at room temperature until the reaction is complete. The solvent is removed in vacuo, and the residue is purified by flash chromatography on silica gel.[4][5]
Photoredox-Catalyzed Three-Component 1,2-Carboamination of Vinyl Boronic Esters
This metal-free method utilizes visible light to mediate the reaction between a vinylboron ate complex and an N-chloro-carbamate to yield 1,2-aminoboronic esters.
General Procedure: To a solution of the vinyl boronic ester (1.0 equiv) in diethyl ether at 0 °C is added n-butyllithium. After stirring, the solvent is removed in vacuo. THF is added, followed by the N-chloro-carbamate (1.2 equiv). The reaction mixture is irradiated with blue LEDs at -20 °C for 16 hours. After the reaction, the solvent is evaporated, and the residue is purified by column chromatography to give the 1,2-aminoboronic ester.
Visualizing the Methodologies
To better illustrate the workflows of these synthetic strategies, the following diagrams have been generated.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric copper-catalyzed synthesis of alpha-amino boronate esters from N-tert-butanesulfinyl aldimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Chiral α-Amino Tertiary Boronic Esters by Enantioselective Hydroboration of α-Arylenamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Chiral α-Amino Tertiary Boronic Esters by Enantioselective Hydroboration of α-Arylenamides. | Sigma-Aldrich [sigmaaldrich.com]
- 7. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
Safety Operating Guide
Proper Disposal of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide: A Guide for Laboratory Professionals
The responsible management and disposal of chemical waste are critical for ensuring personnel safety and environmental protection within research and development settings. This document provides a comprehensive, step-by-step guide for the proper disposal of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide, a compound featuring a boronic acid pinacol ester and a picolinamide functional group.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound and its waste within a certified chemical fume hood.[1] Appropriate Personal Protective Equipment (PPE) must be worn at all times.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Footwear | Closed-toe shoes. |
This data is compiled from general safety guidelines for handling boronic acid derivatives.[1]
Hazard Summary
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[2] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[2] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through collection as hazardous waste. In-lab neutralization of boronic acid derivatives can be an option for small quantities, but it should only be performed if explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.[3]
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]
-
Labeling: All waste containers must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid derivative.[1]
2. Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, and pipette tips should be collected in a designated, sealed container for hazardous solid waste.
3. Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a compatible, sealed container for hazardous liquid waste.
-
Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should generally be collected separately.
4. Decontamination of Glassware and Equipment:
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the compound. Collect this rinsate as hazardous liquid waste.
-
Secondary Decontamination: A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[1] This can be followed by a water rinse. All rinsates from the decontamination process should be collected as liquid hazardous waste.[1]
-
Final Rinse: A final rinse with water should also be collected as hazardous waste.[1]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert colleagues.
-
For solid spills, carefully sweep up the material and place it in a sealed container for hazardous waste disposal. Avoid creating dust.
-
For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[4] Collect the absorbed material and place it in a sealed container for disposal.
-
Decontaminate the spill area thoroughly.
6. Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for arranging hazardous waste pickup.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Disclaimer: This guide is intended for informational purposes and is based on general principles for handling similar chemical compounds. Always consult the specific Safety Data Sheet (SDS) for the compound and your institution's Environmental Health and Safety (EHS) office for detailed and compliant disposal procedures. Local regulations may vary.
References
Personal protective equipment for handling 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide
Essential Safety and Handling Guide for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is synthesized from safety data for structurally related picolinamides and boronic acid pinacol esters. All laboratory operations should be conducted by trained personnel in a properly ventilated area, adhering to all institutional and national safety protocols.
Hazard Identification and Precautionary Measures
While specific toxicological properties of this compound have not been fully investigated, related compounds suggest potential hazards. Picolinamide derivatives can cause skin and eye irritation.[1][2] Boronic acid pinacol esters may cause respiratory irritation and can be combustible solids.[3][4] Therefore, it is prudent to handle this compound with care, assuming it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.
Signal Word: Warning[1]
Precautionary Statements:
-
Avoid contact with skin and eyes.[4]
-
Avoid formation of dust and aerosols.[4]
-
Handle in a well-ventilated place.
-
Wear suitable protective clothing, gloves, and eye/face protection.[1][4][5]
Personal Protective Equipment (PPE)
Consistent with guidelines for handling similar chemical structures, the following personal protective equipment is recommended.[1][4][5][6]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects eyes from dust, splashes, and vapors. |
| Hand Protection | Nitrile or neoprene gloves. Inspect gloves prior to use. | Provides a barrier against skin contact. |
| Body Protection | A flame-retardant lab coat that is fully fastened. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if working outside of a fume hood. | Prevents inhalation of potentially harmful dust or aerosols. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have a spill kit readily accessible.
-
-
Handling:
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood.[6]
-
Use non-sparking tools to avoid ignition sources.
-
Avoid creating dust. If the compound is a fine powder, handle it with extra care.
-
Keep the container tightly closed when not in use.
-
-
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Sweep up the absorbed material and place it in a suitable, sealed container for disposal.[1]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal Plan
Chemical waste must be managed to ensure safety and environmental protection.
-
Waste Segregation:
-
Solid Waste Disposal:
-
Contaminated materials such as gloves, bench paper, and pipette tips should be placed in a designated solid hazardous waste container.
-
-
Liquid Waste Disposal:
-
Solutions containing the compound should be collected in a designated liquid hazardous waste container. Do not discharge to sewer systems.
-
A basic wash of contaminated glassware can help convert residual boronic acid to a more water-soluble boronate salt, which should then be collected as hazardous liquid waste.[6]
-
-
Storage and Collection:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
-
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
